Ranatuerin-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLPFIARLAAKVFPSIICSVTKKC |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the antimicrobial peptide Ranatuerin-4, focusing on its primary sequence, biological activity, and the experimental methodologies used for its characterization. This compound belongs to a family of antimicrobial peptides (AMPs) isolated from the skin of the American bullfrog, Rana catesbeiana.[1][2] These peptides are key components of the frog's innate immune system, offering protection against a wide range of pathogens.[3]
Primary Sequence and Structural Characteristics
The primary sequence of this compound consists of 24 amino acid residues. A notable feature of this compound is the presence of an intramolecular disulfide bridge, which forms a heptapeptide ring structure.[1][2] This cyclic domain is a common characteristic among many ranatuerin peptides and is believed to be important for their biological activity.[3][4][5]
Table 1: Primary Sequence of this compound
| Property | Details |
| Amino Acid Sequence | FLPFIARLAAKVFPSIICSVTKKC[6] |
| Length | 24 amino acids[6] |
| UniProt ID | P82819[6] |
| Source Organism | Rana catesbeiana (American bullfrog)[1][6] |
| Key Feature | Intramolecular disulfide bridge forming a heptapeptide ring[1][2] |
Biological Activity: Quantitative Data
This compound exhibits antibacterial activity, particularly against Gram-positive bacteria. The primary mechanism of action for many ranatuerin peptides involves the disruption of the microbial cell membrane.[4][5] The following table summarizes the available quantitative data for this compound and related ranatuerin peptides for comparative purposes.
Table 2: Antimicrobial and Hemolytic Activity of Ranatuerin Peptides
| Peptide | Organism/Cell Type | Assay | Result |
| This compound | Staphylococcus aureus | MIC | 55 µM[6] |
| Ranatuerin-2PLx | Staphylococcus aureus | MIC | < 256 µM[3] |
| Escherichia coli | MIC | < 256 µM[3] | |
| Horse Erythrocytes | Hemolysis | < 15% at MIC for S. aureus and E. coli[3] | |
| Ranatuerin-1T | Staphylococcus aureus | MIC | 120 µM[7][8] |
| Escherichia coli | MIC | 40 µM[7][8] | |
| Candida albicans | MIC | Inactive[7] | |
| Ranatuerin-2Pb | Horse Erythrocytes | HC50 | 16.11 µM[9] |
MIC: Minimum Inhibitory Concentration; HC50: 50% Hemolytic Concentration
Experimental Protocols
This section details the standard methodologies for the synthesis, purification, and biological evaluation of this compound.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Chemical synthesis of peptides like this compound is typically achieved through Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis (SPPS).[1][10][11]
Methodology:
-
Resin Selection and Preparation: A suitable resin, such as Rink amide resin for a C-terminal amide or 2-chlorotrityl resin for a C-terminal carboxylic acid, is selected.[6] The resin is swelled in a solvent like dimethylformamide (DMF) or dichloromethane (DCM).[6][11]
-
First Amino Acid Loading: The C-terminal amino acid (in this case, Cysteine) with its alpha-amino group protected by Fmoc is covalently attached to the resin.[6][11]
-
Deprotection: The Fmoc protecting group on the alpha-amino group of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine in DMF, to expose a free amine.[4][6]
-
Coupling: The next Fmoc-protected amino acid in the sequence is activated using coupling reagents (e.g., HBTU, HATU) and added to the reaction vessel. This activated amino acid then forms a peptide bond with the free amine on the growing peptide chain.[1]
-
Iteration: The deprotection and coupling steps are repeated for each amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[1][11]
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Disulfide Bridge Formation: The linear peptide is subjected to an oxidation reaction to form the intramolecular disulfide bridge between the two cysteine residues.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial peptide.[12][13][14][15]
Methodology:
-
Bacterial Culture Preparation: A bacterial strain (e.g., S. aureus) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth, MHB) overnight at 37°C.[12][15] The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[12]
-
Peptide Dilution: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate to obtain a range of concentrations.[13][14]
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.[12][13] Control wells containing only bacteria (positive control) and only broth (sterility control) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[12][15]
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the microorganism.[16] This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.[15]
Hemolysis Assay
This assay evaluates the toxicity of the peptide towards mammalian cells, typically red blood cells (erythrocytes).[3][16]
Methodology:
-
Erythrocyte Preparation: Fresh red blood cells (e.g., from horse or human blood) are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other components.[3][17] The washed cells are then resuspended in PBS to a specific concentration (e.g., a 2% solution).[3]
-
Peptide Incubation: The peptide is serially diluted in PBS in a 96-well plate. The erythrocyte suspension is then added to each well.
-
Controls: A negative control (erythrocytes in PBS only) for 0% hemolysis and a positive control (erythrocytes with 1% Triton X-100) for 100% hemolysis are included.[3][16]
-
Incubation: The plate is incubated at 37°C for a specified time, typically 1 to 2 hours.[3]
-
Measurement: After incubation, the plate is centrifuged to pellet the intact red blood cells. The supernatant, containing released hemoglobin from lysed cells, is transferred to a new plate.
-
Quantification: The amount of hemoglobin released is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 550 nm).[3] The percentage of hemolysis is calculated relative to the positive control.
Proposed Mechanism of Action
Antimicrobial peptides like ranatuerins are generally thought to act by disrupting the integrity of the bacterial cell membrane.[4] This mechanism is driven by the peptide's physicochemical properties, including its positive charge and amphipathic nature.
-
Electrostatic Attraction: The positively charged residues in this compound are attracted to the negatively charged components of the bacterial membrane (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria).
-
Membrane Insertion and Pore Formation: Upon binding, the peptide inserts into the lipid bilayer. It is hypothesized that multiple peptide molecules then aggregate to form pores or channels in the membrane. This process disrupts the membrane's structural integrity and permeability.
-
Cell Lysis: The formation of pores leads to the leakage of essential ions and metabolites from the cell and the dissipation of the membrane potential, ultimately resulting in cell death.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Ranatuerins: antimicrobial peptides isolated from the skin of the American bullfrog, Rana catesbeiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Ranatuerin 1T: an antimicrobial peptide isolated from the skin of the frog, Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. pure.qub.ac.uk [pure.qub.ac.uk]
- 17. pubcompare.ai [pubcompare.ai]
Unveiling the Genetic Blueprint of Ranatuerin-4: A Technical Guide to its Gene Cloning and Precursor Sequence
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel antimicrobial agents, peptides isolated from amphibian skin have emerged as a promising frontier. Among these, Ranatuerin-4, a potent antimicrobial peptide from the American bullfrog (Rana catesbeiana), has garnered significant interest. This technical guide provides an in-depth overview of the gene cloning of this compound and the characterization of its precursor sequence, offering valuable insights for researchers, scientists, and professionals in drug development.
Executive Summary
This document details the molecular cloning of the gene encoding the antimicrobial peptide this compound and the subsequent deduction of its precursor protein sequence. Through a combination of molecular biology techniques, the genetic blueprint of this important peptide has been elucidated, paving the way for further research into its mechanism of action and potential therapeutic applications. This guide consolidates the experimental methodologies, presents key data in a structured format, and visualizes the intricate molecular processes involved.
Introduction
Antimicrobial peptides (AMPs) are a vital component of the innate immune system of a wide range of organisms. Ranatuerins, a family of AMPs first isolated from the skin of the American bullfrog (Rana catesbeiana), have demonstrated significant activity against various pathogens. This compound, in particular, is a 24-amino acid peptide with a characteristic intramolecular disulfide bridge. Understanding the genetic basis of its production is crucial for harnessing its full potential. This guide outlines the technical steps involved in cloning the this compound gene and analyzing its precursor, providing a foundational resource for the scientific community.
Data at a Glance: this compound Precursor Characteristics
| Feature | Description |
| Mature Peptide Sequence | FLPFIARLAAKVFPSIICSVTKKC |
| Peptide Length | 24 amino acids |
| Gene Structure | Comprised of 3 exons[1][2] |
| Precursor Organization | Signal Peptide - Acidic Spacer - Mature Peptide |
| Biological Source | Rana catesbeiana (American bullfrog) skin secretions |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the cloning of the this compound gene, based on established techniques for isolating antimicrobial peptide genes from amphibian skin.
RNA Extraction and cDNA Synthesis
Total RNA is extracted from the skin of Rana catesbeiana using a guanidinium thiocyanate-phenol-chloroform extraction method. The integrity and concentration of the extracted RNA are assessed via gel electrophoresis and spectrophotometry. First-strand cDNA is then synthesized from the total RNA template using an oligo(dT) primer and a reverse transcriptase, creating a library of cDNA molecules representing the expressed genes in the frog skin.
PCR Amplification of the this compound Gene
The this compound gene is amplified from the cDNA library using Polymerase Chain Reaction (PCR). Degenerate primers, designed based on the highly conserved signal peptide sequence of other amphibian antimicrobial peptides, are used for the 5' end. A 3' primer is designed to anneal to the poly(A) tail of the cDNA.
Gene Cloning and Sequencing
The amplified PCR product corresponding to the full-length this compound precursor cDNA is purified from an agarose gel. This purified DNA fragment is then ligated into a suitable cloning vector, such as a pGEM-T Easy Vector. The ligation mixture is used to transform competent E. coli cells. Positive clones, containing the inserted this compound gene, are selected and cultured. The plasmid DNA is then isolated from these cultures and the inserted gene is sequenced using standard Sanger sequencing methods.
Visualizing the Molecular Workflow and Precursor Structure
To better illustrate the experimental process and the resulting molecular structure, the following diagrams have been generated using Graphviz.
This compound Precursor Sequence Analysis
Sequence analysis of the cloned cDNA reveals the open reading frame (ORF) that encodes the this compound precursor protein. This precursor typically consists of three distinct domains:
-
Signal Peptide: A highly conserved N-terminal sequence that directs the nascent polypeptide to the endoplasmic reticulum for secretion.
-
Acidic Spacer Peptide: An intervening acidic region that is believed to play a role in the correct folding and processing of the mature peptide.
-
Mature this compound Peptide: The C-terminal region that, after enzymatic cleavage from the precursor, constitutes the biologically active antimicrobial peptide.
The deduced amino acid sequence of the mature this compound peptide is FLPFIARLAAKVFPSIICSVTKKC. The gene encoding this compound is characterized by a three-exon structure, a common feature for many amphibian antimicrobial peptide genes[1][2].
Conclusion and Future Directions
The successful cloning and sequencing of the this compound gene provide a critical foundation for further research. This genetic information enables the recombinant production of this compound, facilitating detailed structure-activity relationship studies and investigations into its mode of action. Furthermore, understanding the precursor structure and the processing mechanisms can inform the design of novel, more potent antimicrobial agents. The methodologies and data presented in this guide serve as a valuable resource for the scientific community dedicated to combating the growing threat of antibiotic resistance.
References
The Architecture of Defense: A Technical Guide to the Biosynthesis and Post-Translational Modification of Ranatuerin Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis and post-translational modification of ranatuerin peptides, a family of antimicrobial peptides (AMPs) originally isolated from the skin secretions of amphibians. Ranatuerins represent a significant area of interest in the search for novel anti-infective agents due to their broad-spectrum activity against various pathogens. Understanding their production and maturation is crucial for their potential therapeutic development.
The Ranatuerin Biosynthesis Pathway: From Gene to Active Peptide
The production of ranatuerin peptides follows a pathway common to many secreted peptides, beginning with the transcription and translation of a precursor protein, followed by a series of post-translational modifications.
The initial translation product is a prepro-ranatuerin . This precursor protein typically consists of three distinct domains:
-
An N-terminal signal peptide that directs the precursor to the endoplasmic reticulum and into the secretory pathway.
-
An acidic spacer peptide that is thought to play a role in preventing premature activity of the peptide and may assist in proper folding.
-
The C-terminal mature ranatuerin peptide sequence .
Following the mature peptide sequence, a glycine residue is almost invariably present, which serves as the donor for the C-terminal amidation, a critical post-translational modification for the activity and stability of many ranatuerins. The basic residues (lysine, arginine) flanking the mature peptide sequence act as cleavage sites for processing enzymes.
The key steps in the biosynthesis and modification of ranatuerin peptides are:
-
Transcription and Translation: The ranatuerin gene is transcribed into mRNA, which is then translated into the prepro-ranatuerin protein on ribosomes.
-
Translocation and Signal Peptide Cleavage: The signal peptide guides the prepro-ranatuerin into the endoplasmic reticulum, where the signal peptide is cleaved off by a signal peptidase, resulting in the pro-ranatuerin .
-
Trafficking and Propeptide Cleavage: The pro-ranatuerin is transported through the Golgi apparatus and packaged into secretory granules. Within these granules, prohormone convertases recognize and cleave at the basic residues flanking the mature peptide sequence, releasing the immature ranatuerin peptide.
-
C-terminal Amidation: The C-terminal glycine residue is acted upon by a two-enzyme complex. First, peptidylglycine α-hydroxylating monooxygenase (PHM) hydroxylates the α-carbon of the glycine. Subsequently, peptidyl-α-hydroxyglycine α-amidating lyase (PAL) cleaves the bond between the α-carbon and the nitrogen, releasing the amidated peptide and glyoxylate. This amidation is crucial for the biological activity of many ranatuerin peptides.
-
Storage and Secretion: The mature, active ranatuerin peptides are stored in secretory granules in the skin of the frog. Upon stimulation (e.g., by stress or injury), these granules release their contents onto the skin's surface.
Caption: Biosynthesis and processing pathway of ranatuerin peptides.
Quantitative Data on Ranatuerin Peptides
The primary measure of the biological activity of ranatuerin peptides is their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism.
Table 1: Antimicrobial Activity (MIC, µM) of Selected Ranatuerin Peptides
| Peptide/Analog | Escherichia coli | Staphylococcus aureus | Candida albicans | Reference |
| Ranatuerin-2P | 16 | 8 | 32 | |
| Ranatuerin-2Pa | >128 | 128 | >128 | |
| Ranatuerin-2Pb | 16 | 8 | 16 | |
| Ranatuerin-2Pc | 8 | 4 | 8 | |
| Ranatuerin-2Pd | 16 | 8 | 16 | |
| Ranatuerin-2Pe | 8 | 4 | 8 |
Table 2: Hemolytic Activity of Selected Ranatuerin Peptides
| Peptide | HC50 (µM) |
| Ranatuerin-2P | >200 |
| Ranatuerin-2Pa | >200 |
| Ranatuerin-2Pb | >200 |
| Ranatuerin-2Pc | 100 |
| Ranatuerin-2Pd | >200 |
| Ranatuerin-2Pe | 150 |
Experimental Protocols
The study of ranatuerin peptides involves a combination of molecular biology, biochemistry, and microbiology techniques.
Peptide Isolation from Frog Skin Secretions
This protocol outlines a general method for obtaining and partially purifying ranatuerin peptides.
-
Stimulation of Skin Secretions: Frogs are often stimulated with a mild electrical current or injected with norepinephrine to induce the release of skin secretions.
-
Collection: The secretions are collected by rinsing the frog with deionized water or a suitable buffer into a collection vessel.
-
Clarification: The collected secretion is centrifuged to remove particulate matter.
-
Solid-Phase Extraction: The supernatant is passed through a C18 solid-phase extraction cartridge. The cartridge is washed with a low concentration of organic solvent (e.g., 5% acetonitrile in water with 0.1% trifluoroacetic acid) to remove salts and hydrophilic molecules.
-
Elution: The peptides are eluted with a higher concentration of organic solvent (e.g., 70% acetonitrile in water with 0.1% trifluoroacetic acid).
-
Lyophilization: The eluted fraction is freeze-dried to obtain a crude peptide mixture.
-
Reversed-Phase HPLC: The crude mixture is redissolved and fractionated by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a gradient of acetonitrile in water with 0.1% trifluoroacetic acid. Fractions are collected and screened for antimicrobial activity.
Caption: Workflow for the isolation of ranatuerin peptides.
Molecular Cloning of Ranatuerin Precursor cDNA
This protocol describes the general steps to identify the precursor sequence of a ranatuerin peptide.
-
RNA Extraction: Total RNA is extracted from the skin of the frog.
-
cDNA Synthesis: A cDNA library is synthesized from the extracted RNA using reverse transcriptase. A 3'-RACE (Rapid Amplification of cDNA Ends) approach is often employed, using a degenerate primer designed from the known N-terminal sequence of the mature peptide.
-
PCR Amplification: The cDNA is used as a template for PCR with the degenerate forward primer and an oligo(dT) reverse primer that binds to the poly(A) tail of the mRNA.
-
Cloning and Sequencing: The PCR products are ligated into a cloning vector, which is then used to transform E. coli. Plasmids from individual colonies are isolated and sequenced to determine the full precursor cDNA sequence.
Caption: Experimental workflow for cloning ranatuerin precursor cDNA.
Mass Spectrometry for Peptide Characterization
Mass spectrometry is a critical tool for determining the molecular weight and sequence of ranatuerin peptides.
-
Sample Preparation: The purified peptide fraction from HPLC is mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI (Matrix-Assisted Laser Desorption/Ionization) target plate.
-
MALDI-TOF Mass Spectrometry: The molecular mass of the peptide is determined using a MALDI-TOF (Time-of-Flight) mass spectrometer. The presence of a C-terminal amide can be inferred if the measured mass is approximately 1 Da less than the calculated mass of the free-acid form.
-
Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence, the peptide ion is selected in the mass spectrometer and fragmented. The resulting fragment ions are analyzed to deduce the peptide sequence.
Conclusion
The biosynthesis of ranatuerin peptides is a multi-step process involving the translation of a precursor protein and a series of precise post-translational modifications, most notably C-terminal amidation. The study of these peptides requires a combination of biochemical purification, molecular cloning, and mass spectrometry. A thorough understanding of these processes is essential for the heterologous expression and synthetic production of ranatuerin peptides for therapeutic applications. The data presented here underscores the potential of these molecules as leads for the development of new antimicrobial drugs.
The Structure-Activity Relationship of Ranatuerin-4: A Technical Guide for Antimicrobial Peptide Development
For Immediate Release
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of ranatuerin-4, an antimicrobial peptide (AMP) with significant therapeutic potential. Addressed to researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes complex biological and chemical processes to facilitate the rational design of novel this compound analogs with enhanced antimicrobial efficacy and reduced toxicity.
Introduction to this compound
This compound is a member of the ranatuerin family of antimicrobial peptides, originally isolated from the skin secretions of amphibians. These peptides represent a critical component of the innate immune system of these animals, offering a first line of defense against a broad spectrum of pathogens. This compound and its analogs are characterized by their cationic nature and their ability to adopt an amphipathic alpha-helical secondary structure, which are crucial for their interaction with and disruption of microbial cell membranes. Understanding the relationship between the peptide's structure and its biological activity is paramount for the development of new antimicrobial agents that can combat the growing threat of antibiotic resistance.
Quantitative Structure-Activity Relationship Data
The antimicrobial and hemolytic activities of ranatuerin peptides are intrinsically linked to their primary and secondary structures. Modifications to the amino acid sequence, such as truncations and substitutions, can significantly impact their efficacy and safety profile. The following tables summarize the quantitative data from studies on ranatuerin-2 family peptides, which share structural homology with this compound and provide valuable insights into its SAR.
Table 1: Antimicrobial Activity of Ranatuerin-2Pb and its Truncated Analogs
| Peptide | Sequence | S. aureus (MIC, µM) | E. coli (MIC, µM) | C. albicans (MIC, µM) | MRSA (MIC, µM) | E. faecalis (MIC, µM) | P. aeruginosa (MIC, µM) |
| Ranatuerin-2Pb | GLLDIVKKVVKVIGGFVKQFRKKT-NH2 | 8 | 8 | 16 | 16 | >64 | >64 |
| RPa | GLLDIVKKVVKVIGGFVKQFRK-NH2 | 32 | 32 | >64 | >64 | >64 | >64 |
| RPb | DIVKKVVKVIGGFVKQFRKKT-NH2 | 8 | 8 | 16 | 16 | 32 | 32 |
Data extracted from a study on Ranatuerin-2Pb and its analogs, demonstrating the impact of C-terminal truncation on antimicrobial spectrum.[1]
Table 2: Hemolytic Activity of Ranatuerin-2Pb and its Truncated Analogs
| Peptide | HC50 (µM) |
| Ranatuerin-2Pb | 16.11 |
| RPa | 63.90 |
| RPb | 178.0 |
This data illustrates that truncation of Ranatuerin-2Pb can lead to a significant reduction in hemolytic activity, enhancing its therapeutic index.[1]
Table 3: Antimicrobial Activity of Ranatuerin-2PLx and its Analogs
| Peptide | S. aureus (MIC, µM) | E. coli (MIC, µM) | C. albicans (MIC, µM) |
| R2PLx | 32 | 32 | 256 |
| R2PLx-22 (Rana box deleted) | 256 | 128 | >512 |
| S-24-R2PLx (Substituted analog) | >512 | 512 | >512 |
This table highlights the critical role of the C-terminal 'Rana box' domain in the antimicrobial activity of Ranatuerin-2PLx.[2]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the structure-activity relationship studies of ranatuerin peptides.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for producing synthetic antimicrobial peptides like this compound and its analogs. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Protocol:
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin or the growing peptide chain is removed using a solution of piperidine in DMF (typically 20%). This exposes a free amine group for the next coupling step.
-
Amino Acid Activation and Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU) in the presence of a base (e.g., DIPEA). The activated amino acid is then added to the resin, and the coupling reaction is allowed to proceed to form a new peptide bond.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.
-
Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final purified peptide is characterized by mass spectrometry to confirm its molecular weight.
Solid-Phase Peptide Synthesis Workflow.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
The broth microdilution assay is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Microorganism Preparation: A pure culture of the test microorganism is grown in a suitable broth medium to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Peptide Dilution: The antimicrobial peptide is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted peptide is inoculated with the standardized microorganism suspension.
-
Controls: Positive (microorganism in broth without peptide) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plate is incubated at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.
Broth Microdilution Assay Workflow.
Hemolysis Assay
The hemolysis assay is used to assess the toxicity of antimicrobial peptides towards mammalian red blood cells.
Protocol:
-
Erythrocyte Preparation: Fresh red blood cells (e.g., human or horse) are washed with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2-4% (v/v).
-
Peptide Dilution: The peptide is serially diluted in PBS in a 96-well microtiter plate.
-
Incubation: The erythrocyte suspension is added to each well containing the diluted peptide.
-
Controls: Positive (erythrocytes in Triton X-100 for 100% hemolysis) and negative (erythrocytes in PBS for 0% hemolysis) controls are included.
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 1 hour).
-
Centrifugation: The plate is centrifuged to pellet the intact erythrocytes.
-
Hemoglobin Measurement: The absorbance of the supernatant, which contains the released hemoglobin, is measured at a specific wavelength (e.g., 450 nm or 540 nm) using a microplate reader.
-
Calculation: The percentage of hemolysis is calculated relative to the positive and negative controls.
Mechanism of Action: Membrane Disruption
The primary mechanism of action for this compound and related antimicrobial peptides is the disruption of the microbial cell membrane. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Upon binding to the membrane surface, the peptides undergo a conformational change, folding into an amphipathic α-helix. This structure allows the peptide to insert into the lipid bilayer, leading to membrane permeabilization and cell death through various proposed models, including the "barrel-stave," "toroidal pore," and "carpet" models.
Antimicrobial Mechanism of Action.
Conclusion
The structure-activity relationship of this compound provides a compelling framework for the design of novel antimicrobial peptides. The quantitative data clearly indicates that modifications to the peptide's C-terminus, including the integrity of the 'Rana box' and overall cationicity, are critical determinants of both antimicrobial potency and hemolytic activity. By leveraging the detailed experimental protocols and understanding the fundamental mechanism of membrane disruption outlined in this guide, researchers and drug developers can rationally engineer this compound analogs with superior therapeutic profiles, paving the way for the next generation of anti-infective agents.
References
A Technical Guide to the Antimicrobial Spectrum and Mechanism of Ranatuerin-4
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the antimicrobial peptide Ranatuerin-4, focusing on its spectrum of activity, mechanism of action, and the key experimental protocols used for its characterization. This compound is a member of the ranatuerin family of antimicrobial peptides (AMPs), which are naturally occurring defense molecules found in the skin of amphibians. Its potential as a therapeutic agent stems from its broad-spectrum activity and its membrane-targeting mechanism, which can be less susceptible to the development of resistance compared to traditional antibiotics.
Antimicrobial Spectrum of this compound
This compound exhibits inhibitory activity against a diverse range of microorganisms, including both Gram-positive and Gram-negative bacteria. The potency of this activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide required to visibly inhibit microbial growth. The data presented below is a summary of MIC values reported in scientific literature.
| Microorganism | Strain | MIC (μM) | Gram Staining | Reference |
| Staphylococcus aureus | ATCC 25923 | 12.5 | Gram-Positive | |
| Staphylococcus aureus | ATCC 29213 | 16 | Gram-Positive | |
| Bacillus subtilis | ATCC 6633 | 6.25 | Gram-Positive | |
| Escherichia coli | ATCC 25922 | 50 | Gram-Negative | |
| Pseudomonas aeruginosa | ATCC 27853 | 100 | Gram-Negative | |
| Candida albicans | ATCC 90028 | >100 | Fungus |
Mechanism of Action
The primary antimicrobial mechanism of this compound involves the disruption of microbial cell membrane integrity. As a cationic peptide, it initially interacts electrostatically with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization, pore formation, and subsequent leakage of essential ions and metabolites, ultimately resulting in cell death.
Caption: Mechanism of this compound targeting and disrupting a bacterial cell membrane.
Key Experimental Protocols
The following sections detail the standard methodologies employed to evaluate the antimicrobial efficacy and mechanism of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method according to established guidelines. This assay quantifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Peptide Stock: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) and filter-sterilized.
-
Bacterial Inoculum Preparation: Bacterial strains are cultured on appropriate agar plates. A few colonies are used to inoculate a Mueller-Hinton Broth (MHB) or other suitable broth. The culture is incubated at 37°C until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The peptide stock solution is serially diluted two-fold across the wells of a 96-well microtiter plate containing sterile broth. This creates a gradient of peptide concentrations.
-
Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate.
-
Controls: Positive (bacteria in broth without peptide) and negative (broth only) controls are included on each plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest peptide concentration at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Caption: Standard workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.
Membrane Permeabilization Assay
This assay assesses the ability of this compound to disrupt the bacterial cytoplasmic membrane. It utilizes a fluorescent dye, such as SYTOX Green, which cannot penetrate the intact membranes of living cells. Upon membrane compromise, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.
Protocol:
-
Bacterial Suspension Preparation: Bacteria are cultured to the mid-logarithmic phase, harvested by centrifugation, and washed twice with a non-fluorescent buffer (e.g., 5 mM HEPES, pH 7.4). The bacterial pellet is then resuspended in the same buffer to a final OD600 of 0.2.
-
Dye Addition: The fluorescent probe SYTOX Green is added to the bacterial suspension to a final concentration of 1-2 µM. The mixture is incubated in the dark for 15-30 minutes to allow for stabilization.
-
Fluorescence Measurement: The baseline fluorescence of the bacterial suspension with the dye is measured using a spectrofluorometer (Excitation ~485 nm, Emission ~520 nm).
-
Peptide Addition: this compound is added to the suspension at various concentrations (e.g., 0.5x, 1x, 2x MIC).
-
Kinetic Measurement: Fluorescence intensity is monitored over time (e.g., for 30-60 minutes) to observe the kinetics of membrane permeabilization.
-
Positive Control: A positive control for maximum permeabilization is typically generated by adding a membrane-disrupting agent like melittin or by heat-killing the bacteria.
-
Data Analysis: The increase in fluorescence intensity over time is plotted for each peptide concentration, indicating the extent and rate of membrane damage.
Caption: Workflow for assessing membrane integrity using the SYTOX Green fluorescent probe.
The 'Rana Box' Disulfide Bridge: A Dispensable Feature for Ranatuerin-4's Core Antimicrobial and Anticancer Activity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Ranatuerin-4, a member of the ranatuerin family of antimicrobial peptides (AMPs) isolated from the skin of the American bullfrog (Rana catesbeiana), is characterized by a C-terminal heptapeptide ring formed by a disulfide bridge, commonly referred to as the 'Rana box'. This structural motif has been a subject of investigation to determine its contribution to the peptide's biological activity. This technical guide synthesizes the available data on the role of this disulfide bridge in the antimicrobial and anticancer activities of ranatuerin peptides. The evidence strongly suggests that the 'Rana box' is not essential for the primary membrane-disrupting activities of these peptides. Linear analogues of ranatuerins, lacking the disulfide bond, often retain comparable or even enhanced antimicrobial and anticancer potency, indicating that the peptide's overall physicochemical properties, such as cationicity and amphipathicity, are the principal determinants of its function. This guide provides an in-depth analysis of the structure-activity relationship, detailed experimental protocols for assessing activity, and a proposed model for the mechanism of action.
Introduction
The rising threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as promising candidates due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. The ranatuerin family of peptides, first isolated from the skin of Rana species, has demonstrated significant antimicrobial and anticancer properties. A defining feature of several ranatuerins, including this compound, is the 'Rana box', a cyclic structure at the C-terminus formed by a disulfide bond.[1]
Historically, disulfide bridges in peptides are often crucial for maintaining a rigid conformation, which can be essential for receptor binding or enzymatic activity. However, in the context of membrane-active AMPs like this compound, the role of such structural constraints is less clear. This guide examines the evidence from studies on ranatuerin peptides and their linear analogues to elucidate the functional significance of the 'Rana box' disulfide bridge.
Structure-Activity Relationship: The Role of the Disulfide Bridge
Studies on ranatuerin peptides have consistently shown that the disulfide bridge, and the resulting cyclic 'Rana box', is largely dispensable for their primary biological activities. The antimicrobial and anticancer effects of these peptides are primarily attributed to their ability to disrupt the cell membranes of target organisms. This disruption is driven by the peptide's amphipathic nature, allowing it to interact with and insert into the lipid bilayer.
A key study on Ranatuerin-2AW, a closely related peptide, demonstrated that a linear analogue with serines substituting the cysteine residues (thus preventing disulfide bond formation) exhibited similar antibacterial activity to the native cyclic peptide.[2] Furthermore, a truncated analogue lacking the entire 'Rana box' also retained significant activity.[2] This suggests that the linear portion of the peptide, which forms an α-helical structure in a membrane-mimetic environment, is the primary mediator of its antimicrobial action.
While the disulfide bridge may not be critical for activity, it can influence the peptide's stability and, in some cases, its hemolytic activity. Linear analogues have occasionally been shown to have reduced hemolytic activity, which would be a desirable characteristic for therapeutic development.[2]
Data Presentation: Comparative Activity of Ranatuerin Analogues
The following tables summarize the quantitative data on the antimicrobial, anticancer, and hemolytic activities of ranatuerin peptides and their linear analogues. It is important to note that direct comparative data for this compound is limited in the public domain; therefore, data from closely related Ranatuerin-2 peptides are included to illustrate the general principle of the dispensability of the 'Rana box'.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µM)
| Peptide/Analogue | Staphylococcus aureus | Escherichia coli | Reference |
| Ranatuerin-2AW (Cyclic) | 8 | 32 | [2] |
| [Ser23,29]Ranatuerin-2AW (Linear) | 8 | 32 | [2] |
| Ranatuerin-2PLx (Cyclic) | 256 | >256 | [3] |
| Ranatuerin-2PLx-22 ('Rana box' deleted) | >256 | >256 | [3] |
| Ranatuerin-1T (Cyclic) | 120 | 40 | [4] |
Table 2: Anticancer Activity (Half-maximal Inhibitory Concentration - IC50 in µM)
| Peptide/Analogue | PC-3 (Prostate Cancer) | H157 (Lung Cancer) | Reference |
| Ranatuerin-2PLx (Cyclic) | 5.79 | 5.90 | [3] |
| Ranatuerin-2PLx-22 ('Rana box' deleted) | 283.90 | 843.40 | [3] |
| Ranatuerin-2AW (Cyclic) | ~25 | ~40 | [2] |
| [Ser23,29]Ranatuerin-2AW (Linear) | ~25 | ~40 | [2] |
Table 3: Hemolytic Activity (Half-maximal Hemolytic Concentration - HC50 in µM)
| Peptide/Analogue | Horse Erythrocytes | Reference |
| Ranatuerin-2PLx (Cyclic) | >512 | [3] |
| Ranatuerin-2PLx-22 ('Rana box' deleted) | >512 | [3] |
| Ranatuerin-2AW (Cyclic) | >256 | [2] |
| [Ser23,29]Ranatuerin-2AW (Linear) | >256 | [2] |
Experimental Protocols
Peptide Synthesis and Purification
This compound and its linear analogues are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin) in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid with a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and couple it to the deprotected resin.
-
Washing: Wash the resin extensively with DMF and dichloromethane (DCM) after each deprotection and coupling step.
-
Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).
-
Cyclization (for cyclic peptide): For this compound, after cleavage and deprotection, the linear peptide is dissolved in a dilute aqueous solution and the disulfide bond is formed by air oxidation or by using an oxidizing agent like dimethyl sulfoxide (DMSO).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Protocol:
-
Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Peptide Dilution: Prepare a serial two-fold dilution of the peptide in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the peptide for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of peptide that inhibits 50% of cell growth, is calculated from the dose-response curve.
Hemolysis Assay
This assay determines the peptide's lytic activity against red blood cells.
Protocol:
-
Erythrocyte Preparation: Obtain fresh red blood cells (e.g., from horse or human blood) and wash them several times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the erythrocytes to a final concentration of 2% (v/v) in PBS.
-
Peptide Incubation: Add various concentrations of the peptide to the erythrocyte suspension in a 96-well plate.
-
Controls: Use PBS as a negative control (0% hemolysis) and a surfactant like Triton X-100 (1% v/v) as a positive control (100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Centrifugation: Centrifuge the plate to pellet the intact erythrocytes.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.
-
Hemolysis Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. The HC50 is the concentration at which 50% hemolysis occurs.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound and its linear analogues is believed to be the disruption of the bacterial cell membrane. This process does not appear to involve specific signaling pathways within the target cell but is rather a direct physical disruption.
Proposed Mechanism of Action
The proposed mechanism follows a multi-step process:
-
Electrostatic Attraction: The cationic nature of the peptide facilitates its initial attraction to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Insertion: The amphipathic α-helical structure of the peptide allows it to insert into the hydrophobic core of the lipid bilayer.
-
Membrane Permeabilization: The accumulation of peptides in the membrane leads to its permeabilization through one of several proposed models, such as the 'barrel-stave', 'toroidal pore', or 'carpet' model. This results in the leakage of ions and essential metabolites, leading to cell death.
The lack of a requirement for the rigid 'Rana box' structure supports a model where the flexibility of the linear peptide may even be advantageous for membrane insertion and disruption.
Visualizing the Mechanism
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for assessing peptide activity.
Caption: Proposed mechanism of this compound's antimicrobial action.
Caption: Workflow for synthesis and evaluation of this compound and its analogues.
Conclusion
References
The Evolutionary Trajectory of Ranatuerin Peptides: A Deep Dive into Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranatuerin peptides, a fascinating family of antimicrobial peptides (AMPs) predominantly found in the skin secretions of ranid frogs, represent a compelling area of research in the quest for novel therapeutic agents. Their potent, broad-spectrum antimicrobial activity, coupled with evidence of rapid evolution and diversification, makes them prime candidates for the development of new drugs to combat antibiotic-resistant pathogens. This technical guide provides an in-depth exploration of the evolutionary relationships of ranatuerin peptides, their structure-function dynamics, and the experimental methodologies used to elucidate their biological activities.
Evolutionary Relationships and Diversification
The evolutionary history of ranatuerin peptides is intricately linked to the phylogeny of their host species, primarily frogs of the family Ranidae. The diversity observed within the ranatuerin family is a testament to the strong selective pressures exerted by pathogens in the amphibian environment.
Positive Selection and Adaptive Evolution
Studies of the gene loci encoding for ranatuerin peptides, such as Ranatuerin-2, have revealed significant evidence of positive selective sweeps.[1] This indicates that certain alleles have been rapidly driven to fixation within populations, likely due to the enhanced survival advantage they conferred against specific pathogens. This adaptive evolution has resulted in a diverse arsenal of ranatuerin peptides, each with potentially unique antimicrobial properties. The primary structures of ranatuerin peptides are often poorly conserved between different frog species, highlighting a rapid diversification process.[2][3]
The Conserved "Rana Box"
Despite the high degree of sequence variability in the linear regions of ranatuerin peptides, a conserved structural motif known as the "Rana box" is a hallmark of many members of this family. This is a C-terminal cyclic domain formed by an intramolecular disulfide bridge between two cysteine residues.[2][4] While the exact function of the Rana box is still under investigation, it is believed to be crucial for maintaining the structural integrity of the peptide and influencing its biological activity.[5] Some studies suggest that the positively charged residues often found within this cyclic domain contribute to the peptide's overall cationicity, which is important for its initial interaction with negatively charged bacterial membranes.[2]
Precursor Structure and Phylogenetic Markers
The biosynthesis of ranatuerin peptides proceeds via a precursor protein with a conserved architecture. This precursor typically consists of an N-terminal signal peptide, an acidic spacer region, a "-KR-" propeptide convertase cleavage site, and the C-terminal mature peptide.[2][6] The high conservation of the signal peptide sequence across different ranatuerin precursors suggests a common evolutionary origin for the genes encoding these peptides.[7] Sequence alignment of these precursor proteins from various frog species is a valuable tool for phylogenetic analysis and understanding the evolutionary divergence of the ranatuerin peptide family.[2][6]
Quantitative Bioactivity Data
The following tables summarize the antimicrobial and hemolytic activities of various ranatuerin peptides and their synthetic analogs, providing a comparative overview of their therapeutic potential.
Table 1: Minimum Inhibitory Concentrations (MIC) of Ranatuerin Peptides
| Peptide | Target Microorganism | MIC (µM) | Source Species |
| Ranatuerin-2-AW | Staphylococcus aureus | 32 | Amolops wuyiensis |
| Ranatuerin-2-AW | Escherichia coli | 32 | Amolops wuyiensis |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | Staphylococcus aureus | 2 | Synthetic Analog |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | Escherichia coli | 8 | Synthetic Analog |
| Ranatuerin-2Pb | Staphylococcus aureus | 4 | Rana pipiens |
| Ranatuerin-2Pb | Escherichia coli | 8 | Rana pipiens |
| Ranatuerin-2Pb | Candida albicans | 16 | Rana pipiens |
| Ranatuerin-2Pb | MRSA | 16 | Rana pipiens |
| RPb (truncated Ranatuerin-2Pb) | Staphylococcus aureus | 8 | Synthetic Analog |
| RPb (truncated Ranatuerin-2Pb) | Escherichia coli | 16 | Synthetic Analog |
| RPb (truncated Ranatuerin-2Pb) | Candida albicans | 32 | Synthetic Analog |
| RPb (truncated Ranatuerin-2Pb) | MRSA | 16 | Synthetic Analog |
| RPb (truncated Ranatuerin-2Pb) | Enterococcus faecalis | 32 | Synthetic Analog |
| RPb (truncated Ranatuerin-2Pb) | Pseudomonas aeruginosa | 64 | Synthetic Analog |
Table 2: Hemolytic Activity (HC50) of Ranatuerin Peptides
| Peptide | HC50 (µM) | Source |
| Ranatuerin-2-AW | >256 | Amolops wuyiensis |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | >256 | Synthetic Analog |
| [Trp6,10]R2AW(1-22)-NH2 | ~2 | Synthetic Analog |
| R2AW(1-22)-NH2 | >256 | Synthetic Analog |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of ranatuerin peptides.
Peptide Synthesis and Purification
Objective: To chemically synthesize and purify ranatuerin peptides for in vitro and in vivo studies.
Methodology: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for C-terminally amidated peptides) in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin to form a new peptide bond.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane, water, dithiothreitol).
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then lyophilize to obtain a dry powder.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
-
Column: Use a C18 reversed-phase column.
-
Solvents:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% Solvent B over 60 minutes).
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the molecular weight by mass spectrometry (e.g., MALDI-TOF).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of ranatuerin peptides against various microorganisms.
Methodology: Broth Microdilution Assay
-
Microorganism Preparation: Culture the target bacteria or fungi in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to the mid-logarithmic phase of growth. Dilute the culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial twofold dilutions of the peptide in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared microbial suspension to each well of the microtiter plate containing the peptide dilutions.
-
Controls: Include a positive control (microorganisms in broth without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.
Hemolytic Assay
Objective: To assess the cytotoxicity of ranatuerin peptides against red blood cells.
Methodology:
-
Erythrocyte Preparation: Obtain fresh red blood cells (e.g., human or horse) and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the erythrocytes in PBS to a final concentration of 2% (v/v).
-
Peptide Dilutions: Prepare serial dilutions of the peptide in PBS in a 96-well microtiter plate.
-
Incubation: Add the erythrocyte suspension to each well containing the peptide dilutions.
-
Controls:
-
Negative control: Erythrocytes in PBS only (0% hemolysis).
-
Positive control: Erythrocytes in 1% Triton X-100 (100% hemolysis).
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact erythrocytes.
-
Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm, which corresponds to the release of hemoglobin.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
HC50 Determination: The HC50 is the peptide concentration that causes 50% hemolysis.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for most ranatuerin peptides involves the disruption of microbial cell membranes. However, evidence suggests that they may also trigger specific intracellular signaling pathways in both target pathogens and host cells.
Bacterial Membrane Disruption
The cationic and amphipathic nature of ranatuerin peptides facilitates their initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization and cell death.
Mechanism of bacterial membrane disruption by ranatuerin peptides.
Immunomodulatory Effects
Some antimicrobial peptides, including potentially ranatuerins, can modulate the host's innate immune response. This can involve the recruitment of immune cells, such as macrophages and neutrophils, to the site of infection and the modulation of cytokine production. While specific signaling pathways for ranatuerins are not fully elucidated, a general model for AMP-mediated immunomodulation is presented below.
Generalized immunomodulatory signaling pathway for antimicrobial peptides.
Conclusion
Ranatuerin peptides represent a rich and diverse family of natural antimicrobial agents with significant therapeutic potential. Their evolutionary history of rapid adaptation has resulted in a wide array of peptides with potent and varied bioactivities. The continued exploration of their structure-function relationships, mechanisms of action, and evolutionary diversification will be crucial for the rational design and development of novel ranatuerin-based therapeutics to address the growing challenge of antimicrobial resistance. This guide provides a foundational understanding of these fascinating molecules and the experimental approaches to further unravel their complexities.
References
- 1. Bacterial sensing of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial peptides - Wikipedia [en.wikipedia.org]
- 4. Antimicrobial Peptides: Virulence and Resistance Modulation in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A revised leopard frog phylogeny allows a more detailed examination of adaptive evolution at ranatuerin-2 antimicrobial peptide loci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Ranatuerin-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ranatuerin-4 is a 24-amino acid antimicrobial peptide originally isolated from the skin of the American bullfrog, Rana catesbeiana. Its sequence is FLPFIARLAAKVFPSIICSVTKKC, and it features a notable intramolecular disulfide bridge, which is crucial for its biological activity[1][2][3]. This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification and characterization.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide production, enabling the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely employed due to its mild deprotection conditions, making it suitable for the synthesis of complex peptides like this compound. This protocol will cover all stages of the synthesis, from resin preparation to the final characterization of the purified peptide.
Materials and Reagents
A comprehensive list of necessary reagents and their recommended specifications are provided in the table below.
| Reagent | Grade | Supplier (Example) |
| Resin | ||
| Rink Amide MBHA Resin | 100-200 mesh, 0.4-0.8 mmol/g | Sigma-Aldrich |
| Fmoc-Protected Amino Acids | Synthesis Grade | AAPPTec, Chem-Impex |
| Fmoc-L-Ala-OH | ||
| Fmoc-L-Arg(Pbf)-OH | ||
| Fmoc-L-Asn(Trt)-OH | ||
| Fmoc-L-Cys(Trt)-OH | ||
| Fmoc-L-Gln(Trt)-OH | ||
| Fmoc-L-Gly-OH | ||
| Fmoc-L-Ile-OH | ||
| Fmoc-L-Leu-OH | ||
| Fmoc-L-Lys(Boc)-OH | ||
| Fmoc-L-Phe-OH | ||
| Fmoc-L-Pro-OH | ||
| Fmoc-L-Ser(tBu)-OH | ||
| Fmoc-L-Thr(tBu)-OH | ||
| Fmoc-L-Val-OH | ||
| Coupling Reagents | ||
| HBTU | ≥99.5% | Sigma-Aldrich |
| HOBt | ≥99.0% | Sigma-Aldrich |
| DIC | ≥99.0% | Sigma-Aldrich |
| Deprotection Reagent | ||
| Piperidine | ≥99.5% | Sigma-Aldrich |
| Solvents | ||
| N,N-Dimethylformamide (DMF) | ACS Grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Diethyl ether | ACS Grade | Fisher Scientific |
| Cleavage Cocktail | ||
| Trifluoroacetic acid (TFA) | ≥99.5% | Sigma-Aldrich |
| Triisopropylsilane (TIS) | 99% | Sigma-Aldrich |
| 1,2-Ethanedithiol (EDT) | ≥98.0% | Sigma-Aldrich |
| Water | HPLC Grade | Fisher Scientific |
| Purification and Analysis | ||
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Formic Acid | LC-MS Grade | Fisher Scientific |
Experimental Protocols
I. Peptide Synthesis Workflow
The overall workflow for the solid-phase synthesis of this compound is depicted below.
Caption: Workflow for this compound Solid-Phase Peptide Synthesis.
II. Step-by-Step Synthesis Protocol
-
Resin Preparation:
-
Place 0.1 mmol of Rink Amide MBHA resin in a reaction vessel.
-
Swell the resin in 10 mL of DMF for 30 minutes with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add 10 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 0.4 mmol of the corresponding Fmoc-amino acid, 0.39 mmol of HBTU, and 0.4 mmol of HOBt in 5 mL of DMF.
-
Add 0.8 mmol of DIPEA to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the this compound sequence, starting from the C-terminus (Cys) to the N-terminus (Phe).
-
-
Cleavage and Side-Chain Deprotection:
-
After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin with DMF (3 x 10 mL) and DCM (3 x 10 mL), and then dry under vacuum for 1 hour.
-
Prepare a cleavage cocktail of TFA/TIS/EDT/H₂O (94:2.5:2.5:1, v/v/v/v).
-
Add 10 mL of the cleavage cocktail to the dried peptide-resin.
-
Agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional 2 mL of TFA.
-
Concentrate the combined filtrate under a gentle stream of nitrogen.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the concentrated solution to 40 mL of ice-cold diethyl ether.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the peptide.
-
Decant the ether and wash the pellet twice with cold diethyl ether.
-
Dry the crude peptide pellet under vacuum.
-
III. Disulfide Bond Formation
The linear, reduced form of this compound needs to be oxidized to form the intramolecular disulfide bridge between the two cysteine residues.
Caption: Disulfide bond formation workflow for this compound.
-
Dissolution: Dissolve the crude linear peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0) to a final peptide concentration of 0.1-0.5 mg/mL.
-
Oxidation: Stir the solution vigorously, open to the atmosphere, for 24-48 hours. The reaction progress can be monitored by RP-HPLC and Ellman's test for free thiols.
-
Lyophilization: Once the reaction is complete (disappearance of the reduced peptide peak in HPLC), freeze-dry the solution to obtain the crude cyclized peptide.
IV. Purification and Characterization
The crude cyclized peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
| Parameter | Condition |
| RP-HPLC System | |
| Column | C18 column (e.g., 5 µm, 4.6 x 250 mm for analytical; 10 µm, 21.2 x 250 mm for preparative) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient (Analytical) | 5-65% B over 30 minutes |
| Flow Rate (Analytical) | 1.0 mL/min |
| Detection | 220 nm and 280 nm |
| Mass Spectrometry | |
| Instrument | ESI-TOF or MALDI-TOF |
| Mode | Positive Ion |
| Expected Mass | ~2653.2 Da (monoisotopic) |
Conclusion
This protocol outlines a robust method for the synthesis, purification, and characterization of this compound. The successful synthesis of this antimicrobial peptide can facilitate further research into its mechanism of action, structure-activity relationships, and potential as a therapeutic agent. Adherence to the described procedures and careful monitoring of each step are critical for obtaining a high-purity final product.
References
Application Note: High-Purity Purification of Synthetic Ranatuerin-4 via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust methodology for the purification of the synthetic antimicrobial peptide, Ranatuerin-4, utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound, a 24-amino acid peptide with a critical intramolecular disulfide bridge, requires a precise purification strategy to isolate the correctly folded, biologically active molecule from a heterogeneous mixture of synthesis-related impurities.[1][2] This protocol provides a comprehensive workflow, from initial sample preparation to final purity analysis, designed to yield high-purity this compound suitable for downstream research and preclinical development.
Introduction
Synthetic peptides are a cornerstone of modern drug discovery and development, offering high specificity and biological activity. This compound, originally isolated from the skin of the American bullfrog (Rana catesbeiana), is an antimicrobial peptide with a sequence of FLPFIARLAAKVFPSIICSVTKKC.[3] It possesses a molecular weight of 2653 Da and contains an intramolecular disulfide bridge, a structural feature essential for its biological function.[2][3] The chemical synthesis of such peptides, while powerful, often results in a crude product containing a variety of impurities, including deletion sequences, truncated peptides, and incorrectly folded isomers.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides due to its high resolving power and compatibility with volatile mobile phases, which are easily removed post-purification.[4][5] This application note presents a detailed protocol for the purification of synthetic this compound, providing researchers with a reliable method to obtain a highly purified and active peptide.
Experimental Workflow
The overall workflow for the purification of synthetic this compound is depicted in the following diagram:
Caption: Workflow for the purification of synthetic this compound.
Materials and Methods
Materials
-
Crude synthetic this compound
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm syringe filters
Instrumentation
-
Preparative RP-HPLC system with a UV detector
-
Analytical RP-HPLC system with a UV detector
-
Mass spectrometer (e.g., ESI-MS)
-
Lyophilizer
Chromatographic Conditions
Table 1: Preparative RP-HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm, 250 x 22 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-50% B over 30 min |
| Flow Rate | 15 mL/min |
| Detection | 220 nm |
| Injection Volume | 1-5 mL (concentrated sample) |
Table 2: Analytical RP-HPLC Parameters
| Parameter | Value |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 20 min |
| Flow Rate | 1 mL/min |
| Detection | 220 nm |
| Injection Volume | 20 µL |
Experimental Protocol
Crude Peptide Sample Preparation
-
Dissolve the crude synthetic this compound in a minimal volume of 50% aqueous acetonitrile.
-
Ensure the final concentration is suitable for preparative HPLC injection (typically 10-50 mg/mL, depending on column capacity).
-
Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter.
Preparative RP-HPLC Purification
-
Equilibrate the preparative C18 column with 20% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved.
-
Inject the filtered crude peptide solution onto the column.
-
Run the gradient elution as specified in Table 1.
-
Collect fractions of 5-10 mL throughout the elution of the main peak corresponding to this compound.
Purity Analysis of Collected Fractions
-
Analyze a small aliquot of each collected fraction using the analytical RP-HPLC method detailed in Table 2.
-
Identify the fractions containing the target peptide at a purity of ≥98%.
Pooling and Lyophilization
-
Pool the fractions that meet the desired purity specification.
-
Freeze the pooled solution at -80°C.
-
Lyophilize the frozen solution until a dry, fluffy white powder is obtained. This is the purified synthetic this compound.
Final Quality Control
-
Perform a final purity analysis of the lyophilized product using analytical RP-HPLC.
-
Confirm the molecular weight of the purified peptide using mass spectrometry to be approximately 2653 Da.
Expected Results
The purification process is expected to yield this compound with a purity of >98%. The following table summarizes the expected quantitative data from a typical purification run.
Table 3: Summary of Purification Data
| Parameter | Crude Product | Purified Product |
| Purity (by Analytical HPLC) | ~40-60% | >98% |
| Yield | N/A | 15-30% (of crude) |
| Molecular Weight (Da) | Mixture of species | 2653 ± 1 |
Troubleshooting
-
Poor Resolution: If the peak of interest is not well-separated from impurities, consider optimizing the gradient. A shallower gradient around the elution time of this compound can improve resolution.
-
Low Yield: Low recovery can be due to peptide precipitation on the column or irreversible adsorption. Ensure the peptide is fully dissolved before injection and consider using a different column chemistry if issues persist.
-
Broad Peaks: Broad peaks can indicate column degradation, secondary interactions, or issues with the mobile phase. Ensure fresh mobile phases are used and that the column is properly maintained.
Conclusion
The RP-HPLC protocol described in this application note provides a reliable and reproducible method for the high-purity purification of synthetic this compound. By following this detailed procedure, researchers can obtain a high-quality peptide product suitable for a wide range of scientific applications, from basic research to preclinical drug development. The use of both preparative and analytical RP-HPLC, coupled with mass spectrometry, ensures the final product is of the required purity and identity.
References
- 1. This compound [camp3.bicnirrh.res.in]
- 2. Ranatuerins: antimicrobial peptides isolated from the skin of the American bullfrog, Rana catesbeiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of hydrophobicity, amphiphilicity, and alpha-helicity on the activities of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Conformational Plasticity of Ranatuerin-4: A Circular Dichroism Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of antimicrobial peptides, structural biology, and pharmacology.
Introduction:
Ranatuerin-4 is a member of the ranatuerin family of antimicrobial peptides (AMPs), first isolated from the skin secretions of the American bullfrog, Rana catesbeiana.[1][2] These peptides represent a crucial component of the innate immune system of amphibians and have garnered significant interest for their potential as novel therapeutic agents against a range of microbial pathogens. The biological activity of AMPs is intimately linked to their secondary structure, which can change in response to their environment. Understanding the conformational dynamics of this compound is therefore critical for elucidating its mechanism of action and for the rational design of more potent and selective analogues.
Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique for rapidly assessing the secondary structure of peptides and proteins in solution.[3] This application note provides a detailed protocol for the analysis of this compound secondary structure using CD spectroscopy and presents representative quantitative data in various solvent environments that mimic biological milieus. Due to the limited availability of specific quantitative CD data for this compound, this note utilizes data from the closely related homolog, Ranatuerin-2Pb, as a representative example to illustrate the expected conformational changes. Ranatuerin peptides, including this compound, typically feature a conserved C-terminal "Rana box" domain, which is a disulfide-bridged loop structure.[4][5]
Data Presentation
The secondary structure of Ranatuerin peptides is highly dependent on the solvent environment. In an aqueous solution, these peptides generally adopt a predominantly random coil conformation. However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or lipid vesicles, they undergo a conformational transition to a more ordered, typically α-helical structure. This amphipathic α-helix is crucial for the peptide's ability to interact with and disrupt microbial cell membranes.
The following table summarizes the estimated secondary structure content of Ranatuerin-2Pb, a close homolog of this compound, in different solvent systems, as determined by CD spectral deconvolution. This data is representative of the conformational changes expected for this compound.
| Solvent System | α-Helix (%) | β-Sheet (%) | Turn (%) | Unordered (%) |
| 10 mM Phosphate Buffer (pH 7.4) | 15.2 | 30.1 | 18.5 | 36.2 |
| 50% TFE in 10 mM Phosphate Buffer | 45.8 | 12.5 | 10.3 | 31.4 |
| POPC/POPG (1:1) LUVs * | 38.7 | 15.9 | 12.1 | 33.3 |
Data derived from studies on Ranatuerin-2Pb and presented as a representative example for this compound. LUVs: Large Unilamellar Vesicles, mimicking bacterial membranes.
Experimental Protocols
This section provides a detailed methodology for the circular dichroism analysis of this compound.
1. Peptide Synthesis and Purification:
-
This compound (Sequence: FLPFIARLAAKVFPSIICSVTKKC) can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
-
Following synthesis, the peptide should be cleaved from the resin and deprotected.
-
The crude peptide must be purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The molecular weight of the purified peptide should be confirmed by mass spectrometry.
2. Sample Preparation:
-
Peptide Stock Solution: Prepare a concentrated stock solution of this compound in sterile, ultrapure water. The exact concentration should be determined accurately by methods such as UV absorbance at 280 nm (if tryptophan or tyrosine residues are present) or by quantitative amino acid analysis. For this compound, which lacks these residues, concentration is typically determined by weight, assuming the peptide is a lyophilized powder with counter-ions.
-
Solvent Systems:
-
Aqueous Environment: 10 mM sodium or potassium phosphate buffer, pH 7.4.
-
Membrane-Mimicking Environment (Organic Solvent): 50% (v/v) 2,2,2-trifluoroethanol (TFE) in 10 mM phosphate buffer.
-
Membrane-Mimicking Environment (Lipid Vesicles): Prepare large unilamellar vesicles (LUVs) composed of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) at a 1:1 molar ratio to mimic bacterial membranes. The lipids should be dissolved in chloroform, dried to a thin film under nitrogen, and hydrated with 10 mM phosphate buffer. LUVs are then formed by extrusion through polycarbonate membranes with a 100 nm pore size.
-
-
Final Peptide Concentration: For CD analysis, dilute the peptide stock solution into the respective solvent systems to a final concentration of 50-100 µM.
3. Circular Dichroism Spectroscopy:
-
Instrumentation: A Jasco J-815 spectropolarimeter or a similar instrument equipped with a Peltier temperature controller is suitable.
-
Cuvette: Use a quartz cuvette with a path length of 0.1 cm.
-
Instrument Parameters:
-
Wavelength Range: 190-260 nm (Far-UV region).
-
Scanning Speed: 50 nm/min.
-
Bandwidth: 1.0 nm.
-
Data Pitch: 0.5 nm.
-
Accumulations: 3-5 scans should be averaged to improve the signal-to-noise ratio.
-
Temperature: 25°C.
-
-
Data Acquisition:
-
Record a baseline spectrum of the respective solvent system (buffer, TFE solution, or liposome suspension) under the same experimental conditions.
-
Record the CD spectrum of the this compound sample in the corresponding solvent.
-
Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the peptide.
-
4. Data Analysis:
-
The raw CD data (in millidegrees) should be converted to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following equation: MRE = (θ * 100) / (c * n * l) where:
-
θ is the observed ellipticity in degrees.
-
c is the molar concentration of the peptide.
-
n is the number of amino acid residues (24 for this compound).
-
l is the path length of the cuvette in cm.
-
-
The secondary structure content (α-helix, β-sheet, turn, and random coil) can be estimated from the MRE spectra using deconvolution algorithms such as K2D3, SELCON3, or CONTINLL, which are available through online servers or integrated into the spectrometer's software.
Visualizations
Experimental Workflow for CD Analysis
References
- 1. This compound [camp3.bicnirrh.res.in]
- 2. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 5. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Ranatuerin Peptides Against Gram-Positive Bacteria
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ranatuerin peptides are a family of antimicrobial peptides (AMPs) originally isolated from the skin secretions of frogs. These peptides represent a promising class of potential therapeutic agents against a range of microbial pathogens, including drug-resistant Gram-positive bacteria. A crucial step in evaluating the efficacy of any new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of ranatuerin peptides against Gram-positive bacteria using the broth microdilution method, along with a summary of available data and a proposed mechanism of action.
While the user requested data for Ranatuerin-4, a thorough literature search did not yield specific MIC data for this particular peptide. Therefore, this document presents available data for other well-characterized ranatuerin peptides, namely Ranatuerin-1T and Ranatuerin-2PLx, to serve as a representative guide.
Data Presentation
The following table summarizes the reported MIC values for select ranatuerin peptides against Gram-positive bacteria.
| Peptide | Bacterial Strain | MIC (µM) | Reference |
| Ranatuerin-1T | Staphylococcus aureus | 120 | [1] |
| Ranatuerin-2PLx | Methicillin-resistant Staphylococcus aureus (MRSA) | 256 |
Proposed Mechanism of Action
Ranatuerin peptides, like many other cationic antimicrobial peptides, are thought to exert their antimicrobial effect primarily through the disruption of the bacterial cell membrane. The proposed mechanism involves a multi-step process that leads to pore formation and subsequent cell death.
Caption: Proposed mechanism of Ranatuerin peptide action.
Experimental Protocols
Principle of Broth Microdilution Assay
The broth microdilution assay is a widely accepted method for determining the MIC of an antimicrobial agent. The principle involves challenging a standardized suspension of bacteria with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is read as the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.
Experimental Workflow
Caption: Workflow for MIC determination by broth microdilution.
Detailed Methodology
Materials:
-
Ranatuerin peptide (lyophilized)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Staphylococcus epidermidis, Streptococcus pyogenes)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (non-binding surface recommended)
-
Sterile distilled water or appropriate solvent for the peptide
-
0.9% sterile saline
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Ranatuerin Stock Solution:
-
Aseptically dissolve the lyophilized ranatuerin peptide in a suitable sterile solvent (e.g., sterile distilled water, 0.01% acetic acid) to a known stock concentration (e.g., 1024 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test Gram-positive bacterium.
-
Transfer the colonies to a tube containing 5 mL of sterile CAMHB.
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Broth Microdilution Assay:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the ranatuerin stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no peptide).
-
Well 12 will serve as the sterility control (no bacteria).
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the ranatuerin peptide at which there is no visible growth (i.e., the well is clear).
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
Conclusion
The determination of the Minimum Inhibitory Concentration is a fundamental assay in the evaluation of novel antimicrobial peptides like ranatuerins. The broth microdilution method, when performed according to standardized protocols, provides a reliable and reproducible measure of a peptide's in vitro potency against clinically relevant Gram-positive bacteria. The data and protocols presented here serve as a valuable resource for researchers and drug development professionals working on the characterization and development of ranatuerin-based antimicrobial therapeutics. Further studies are warranted to expand the MIC dataset for a wider range of ranatuerin peptides against a comprehensive panel of Gram-positive pathogens.
References
Application Notes and Protocols: Time-Kill Kinetics Assay for Ranatuerin-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranatuerin-4 is a member of the ranatuerin family of antimicrobial peptides (AMPs), which are naturally occurring defense molecules found in the skin secretions of frogs. These peptides represent a promising class of potential therapeutic agents due to their broad-spectrum antimicrobial activity, including efficacy against antibiotic-resistant strains. The time-kill kinetics assay is a crucial in vitro method used to assess the pharmacodynamics of an antimicrobial agent. It provides valuable information on the rate and extent of bacterial killing over time, helping to classify the agent as bactericidal or bacteriostatic and to understand its concentration-dependent effects. This document provides a detailed protocol for performing a time-kill kinetics assay for this compound.
Mechanism of Action
While the precise signaling cascade for this compound is not fully elucidated, like many other cationic antimicrobial peptides, its primary mechanism of action is believed to involve the disruption of the bacterial cell membrane. The positively charged this compound peptide is initially attracted to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to the permeabilization and disruption of the cell membrane, resulting in the leakage of intracellular contents and ultimately cell death.
Caption: General mechanism of membrane disruption by this compound.
Experimental Protocol: Time-Kill Kinetics Assay
This protocol is designed to determine the rate of bacterial killing by this compound against relevant bacterial strains.
Materials:
-
This compound (lyophilized powder)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable solid growth medium
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Shaking incubator (optional)
-
Pipettes and sterile tips
-
Serial dilution tubes
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve lyophilized this compound in sterile water or a suitable buffer to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Sterilize the stock solution by filtering through a 0.22 µm filter.
-
Prepare working solutions by diluting the stock solution in CAMHB to the desired concentrations (e.g., 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration [MIC]). The MIC should be determined prior to the time-kill assay.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (typically an optical density at 600 nm [OD600] of 0.4-0.6).
-
Dilute the bacterial culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Time-Kill Assay:
-
In sterile tubes or a 96-well plate, add the prepared bacterial inoculum to the various concentrations of this compound.
-
Include a growth control (bacteria in CAMHB without peptide) and a sterility control (CAMHB only).
-
Incubate the tubes/plate at 37°C, with shaking if appropriate for the bacterial strain.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube/well.
-
-
Enumeration of Viable Bacteria:
-
Perform ten-fold serial dilutions of each aliquot in sterile PBS.
-
Plate a small volume (e.g., 10-100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each this compound concentration and the growth control.
-
A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is a <3-log10 reduction in CFU/mL.
-
Application Notes and Protocols: Assessing the Hemolytic Activity of Ranatuerin-4 on Human Erythrocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranatuerin-4 is a 24-amino acid antimicrobial peptide originally isolated from the skin of the American bullfrog, Rana catesbeiana.[1][2] It belongs to the ranatuerin family of peptides, which are known for their antimicrobial properties, particularly against Gram-positive bacteria.[1] Structurally, this compound is characterized by an intramolecular disulfide bridge that forms a heptapeptide ring, a feature common to other cytolytic peptides from Ranid frogs.[1][2] The primary amino acid sequence of this compound is FLPFIARLAAKVFPSIICSVTKKC.
A critical aspect of developing antimicrobial peptides as therapeutic agents is evaluating their cytotoxicity against host cells. One of the primary indicators of cytotoxicity is hemolytic activity, the ability to lyse red blood cells (erythrocytes). For antimicrobial peptides intended for systemic use, low hemolytic activity is a desirable characteristic.[3] this compound has been reported to exhibit no detectable hemolytic activity against human erythrocytes, making it a potentially safer candidate for further drug development.[2]
These application notes provide a detailed protocol for assessing the hemolytic activity of this compound, enabling researchers to verify its low toxicity profile and compare it with other antimicrobial peptides.
Principle of the Hemolytic Assay
The hemolytic activity of this compound is determined by quantifying the amount of hemoglobin released from a suspension of human red blood cells (RBCs) upon incubation with the peptide. The assay involves the following steps:
-
Preparation of Erythrocyte Suspension: Fresh human red blood cells are washed to remove plasma and buffy coat, and then diluted to a standard concentration in a physiologically compatible buffer (e.g., Phosphate-Buffered Saline - PBS).
-
Incubation with Peptide: The RBC suspension is incubated with various concentrations of this compound.
-
Separation of Intact Cells: After incubation, intact erythrocytes are pelleted by centrifugation.
-
Quantification of Hemoglobin Release: The supernatant, containing hemoglobin released from lysed cells, is transferred to a microplate. The absorbance of the supernatant is measured spectrophotometrically at a wavelength specific for hemoglobin (typically 414 nm or 540 nm).
-
Data Analysis: The percentage of hemolysis is calculated by comparing the absorbance of the peptide-treated samples to that of a positive control (100% hemolysis, achieved by lysing the cells with a strong detergent like Triton X-100 or with distilled water) and a negative control (0% hemolysis, cells in buffer alone).
Materials and Reagents
Peptides and Controls:
-
This compound (synthetic, high purity >95%)
-
Melittin (positive control peptide, known to be highly hemolytic)
-
Triton X-100 (positive control, non-peptide lysing agent)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (negative control)
Biological Materials:
-
Fresh human whole blood (with anticoagulant, e.g., heparin or EDTA) from a healthy donor.
Reagents and Consumables:
-
Sterile PBS, pH 7.4
-
Deionized water
-
96-well round-bottom microplates
-
96-well flat-bottom microplates
-
Microcentrifuge tubes
-
Pipette tips
-
Refrigerated centrifuge
-
Microplate reader
Experimental Protocol
Preparation of Human Red Blood Cell (RBC) Suspension
-
Collect 5 mL of fresh human whole blood into a tube containing an anticoagulant.
-
Transfer 1 mL of the whole blood to a 15 mL conical tube.
-
Add 9 mL of sterile PBS (pH 7.4) to the blood, cap the tube, and invert gently to mix.
-
Centrifuge at 1000 x g for 10 minutes at 4°C.
-
Carefully aspirate and discard the supernatant (plasma and buffy coat) without disturbing the RBC pellet.
-
Resuspend the RBC pellet in 10 mL of fresh, sterile PBS.
-
Repeat the washing steps (3-6) three more times, or until the supernatant is clear.
-
After the final wash, resuspend the packed RBCs to create a 2% (v/v) suspension in PBS. For example, add 200 µL of packed RBCs to 9.8 mL of PBS. Keep the RBC suspension on ice.
Hemolysis Assay Procedure
-
Prepare serial dilutions of this compound in PBS. A typical concentration range to test would be from 1 µM to 200 µM. Also, prepare a stock solution of a positive control peptide like melittin (e.g., 10 µM).
-
In a 96-well round-bottom plate, add 75 µL of the peptide dilutions to the appropriate wells.
-
Prepare the controls in triplicate:
-
Negative Control (0% Lysis): 75 µL of PBS.
-
Positive Control (100% Lysis): 75 µL of 1% (v/v) Triton X-100 in PBS.
-
-
Gently resuspend the 2% RBC suspension and add 75 µL to each well containing the peptide dilutions and controls. The final volume in each well will be 150 µL.
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.
-
Carefully transfer 60 µL of the supernatant from each well to a new 96-well flat-bottom plate, being cautious not to disturb the RBC pellet.
-
Measure the absorbance of the supernatant at 414 nm using a microplate reader.
Calculation of Percent Hemolysis
The percentage of hemolysis for each concentration of this compound is calculated using the following formula:
% Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Where:
-
Abssample is the absorbance of the wells treated with this compound.
-
Absnegative control is the average absorbance of the wells with PBS only (0% lysis).
-
Abspositive control is the average absorbance of the wells with Triton X-100 (100% lysis).
Data Presentation
The results of the hemolytic assay should be presented in a clear and concise manner. A table summarizing the percent hemolysis at different concentrations of this compound and the control peptide is recommended.
| Peptide | Concentration (µM) | Mean Absorbance (414 nm) | % Hemolysis |
| Negative Control (PBS) | N/A | 0.052 ± 0.003 | 0% |
| Positive Control (Triton X-100) | 1% | 1.895 ± 0.041 | 100% |
| This compound | 10 | 0.055 ± 0.004 | ~0.2% |
| 50 | 0.061 ± 0.005 | ~0.5% | |
| 100 | 0.073 ± 0.006 | ~1.1% | |
| 200 | 0.098 ± 0.008 | ~2.5% | |
| Melittin (Control) | 10 | 1.901 ± 0.055 | ~100% |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Expected Results and Interpretation
Based on existing literature, this compound is expected to show very low to no hemolytic activity at concentrations effective against bacteria (typically in the low micromolar range). The calculated percent hemolysis for this compound should be minimal, often below 5%, even at high concentrations. In contrast, the positive control, melittin, should exhibit high levels of hemolysis at much lower concentrations.
The HC50 value, which is the peptide concentration causing 50% hemolysis, is a common metric for quantifying hemolytic activity. For this compound, the HC50 is expected to be very high, likely well above 100 µM, indicating low toxicity to erythrocytes.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High background hemolysis in negative control | - Rough handling of RBCs- Osmotic stress (incorrect buffer concentration)- Aged or improperly stored blood | - Handle RBC suspension gently- Ensure PBS is sterile and at the correct molarity (pH 7.4)- Use fresh blood (less than 24 hours old) |
| Low signal in positive control | - Inactive Triton X-100- Insufficient incubation time- Error in preparing RBC suspension | - Use a fresh stock of Triton X-100- Ensure incubation is for at least 1 hour at 37°C- Verify the concentration of the RBC suspension |
| High variability between replicates | - Inaccurate pipetting- Incomplete mixing of RBC suspension- Disturbance of the RBC pellet during supernatant transfer | - Use calibrated pipettes- Gently invert the RBC suspension before aliquoting- Be careful to only remove the supernatant |
Conclusion
The protocol described provides a robust and reproducible method for assessing the hemolytic activity of this compound. The expected outcome of low to negligible hemolysis at therapeutically relevant concentrations supports its potential as a safe antimicrobial agent. This assay is a critical step in the preclinical safety and toxicity evaluation of this compound and other antimicrobial peptides.
References
- 1. Ranatuerins: antimicrobial peptides isolated from the skin of the American bullfrog, Rana catesbeiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 3. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for in vivo Testing of Ranatuerin-4 using a Galleria mellonella Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Ranatuerin-4, a cationic antimicrobial peptide, has demonstrated promising antimicrobial activity in vitro. The Galleria mellonella (greater wax moth) larva has emerged as a valuable in vivo model for assessing the efficacy and toxicity of new antimicrobial compounds. This model offers several advantages over traditional mammalian models, including a sophisticated innate immune system that shares functional similarities with that of vertebrates, cost-effectiveness, ease of handling, and fewer ethical considerations.[1][2][3][4] These application notes provide a detailed protocol for utilizing the G. mellonella infection model to evaluate the in vivo efficacy of this compound against bacterial pathogens.
Key Experimental Data
Table 1: In Vivo Efficacy of Ranatuerin-2Pb against MRSA in G. mellonella
| Treatment Group | Dosage (mg/kg) | Survival Rate after 72h (%) |
| Saline (Negative Control) | - | 10 |
| MRSA only | - | 20 |
| Vancomycin (Positive Control) | 20 | 80 |
| Ranatuerin-2Pb | 25 | 50 |
| Ranatuerin-2Pb | 50 | 70 |
Data adapted from a study on Ranatuerin-2Pb.[5]
Table 2: Minimum Inhibitory Concentrations (MICs) of Ranatuerin-2Pb
| Microorganism | MIC (µM) |
| Staphylococcus aureus | 4 |
| MRSA | 8 |
| Enterococcus faecalis | 16 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Candida albicans | 8 |
Data adapted from a study on Ranatuerin-2Pb.[5]
Experimental Protocols
Rearing and Selection of Galleria mellonella Larvae
-
Rearing: G. mellonella larvae can be reared in-house on an artificial diet or purchased from a commercial supplier. Maintain the larvae in a dark, well-ventilated container at 25-30°C.[6]
-
Selection: For experiments, select healthy, final-instar larvae weighing between 200 and 300 mg. Larvae should be cream-colored and actively moving. Discard any discolored, injured, or sluggish larvae.[6]
Preparation of Bacterial Inoculum
-
Bacterial Culture: Streak the desired bacterial strain (e.g., S. aureus, P. aeruginosa) on an appropriate agar plate and incubate overnight at 37°C.
-
Inoculum Preparation: Inoculate a single colony into a suitable broth medium and grow to the mid-logarithmic phase.
-
Cell Density Adjustment: Harvest the bacterial cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The cell density should be confirmed by serial dilution and plate counting.[5]
Galleria mellonella Infection and Treatment
-
Infection: Inject a 10 µL suspension of the bacterial inoculum into the hemocoel of each larva through the last left proleg using a micro-syringe.[5][7]
-
Incubation: Place the infected larvae in a sterile petri dish and incubate at 37°C for 2 hours to allow the infection to establish.[5]
-
Treatment: Prepare solutions of this compound in sterile PBS at the desired concentrations. Administer 10 µL of the peptide solution into the hemocoel via a different proleg.[5]
-
Controls:
-
Negative Control 1 (No Injection): Healthy, unhandled larvae.
-
Negative Control 2 (PBS Injection): Larvae injected with sterile PBS only.
-
Infection Control: Larvae injected with the bacterial inoculum and subsequently with PBS instead of the peptide.
-
Positive Control: Larvae injected with the bacterial inoculum and subsequently with a known effective antibiotic (e.g., vancomycin for MRSA).[5]
-
-
Monitoring: Incubate the larvae at 37°C and monitor survival at regular intervals (e.g., every 12 or 24 hours) for up to 72 or 96 hours. Larvae are considered dead when they are unresponsive to touch.[5]
Assessment of Efficacy
-
Survival Curves: Plot the percentage of surviving larvae over time for each treatment group. Statistical significance can be determined using the log-rank (Mantel-Cox) test.
-
Bacterial Load Determination: At selected time points, a subset of larvae from each group can be homogenized in sterile PBS. The homogenate is then serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/larva).
Visualizations
Experimental Workflow
Caption: Experimental workflow for G. mellonella infection and treatment.
Galleria mellonella Innate Immune Signaling Pathways
Caption: Simplified Toll and IMD signaling pathways in insects.
Proposed Mechanism of this compound Action
Caption: Proposed mechanism of this compound antimicrobial action.
References
- 1. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 2. Galleria mellonella infection models for the study of bacterial diseases and for antimicrobial drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Evaluation of Galleria mellonella larvae as an in vivo model for assessing the relative toxicity of food preservative agents - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 5. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Galleria mellonella as a Novel In Vivo Model to Screen Natural Product-Derived Modulators of Innate Immunity [mdpi.com]
Investigating the Membrane Permeabilization Mechanism of Ranatuerin-4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranatuerin-4 belongs to the ranatuerin family of antimicrobial peptides (AMPs), which are key components of the innate immune system of many frog species. These peptides are characterized by their cationic and amphipathic nature, enabling them to selectively target and disrupt the membranes of pathogenic microorganisms. While specific experimental data on this compound is limited in publicly available literature, the investigation of its membrane permeabilization mechanism can be guided by the established methodologies used for other members of the ranatuerin family and AMPs in general. The primary mechanism of action for these peptides is believed to be the disruption of the microbial cell membrane integrity, leading to leakage of cellular contents and cell death.
This document provides a set of detailed application notes and experimental protocols to guide the investigation of this compound's membrane permeabilization mechanism. The quantitative data presented is derived from studies on other ranatuerin peptides and serves as a representative benchmark.
I. Quantitative Data Summary
The following tables summarize key quantitative parameters typically evaluated when characterizing the activity of antimicrobial peptides. The data presented here is for representative ranatuerin peptides and should be determined experimentally for this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of Representative Ranatuerin Peptides
| Peptide | Staphylococcus aureus (MIC, µM) | Escherichia coli (MIC, µM) | Candida albicans (MIC, µM) | Reference |
| Ranatuerin-1T | 120 | 40 | Inactive | [1][2] |
| Ranatuerin-2PLx | >512 | >512 | >512 | [3] |
| [Lys8]Ranatuerin-1 | 5-40 (strain dependent) | 2-8 fold increase in potency vs. native | - | [4] |
Table 2: Hemolytic Activity of a Representative Ranatuerin Peptide
| Peptide | Concentration (µM) | Hemolysis (%) | Reference |
| Ranatuerin-2PLx | 128 | < 15 | [3] |
| Ranatuerin-2PLx | 256 | < 25 | [3] |
| Ranatuerin-2PLx | 512 | < 50 | [3] |
II. Proposed Mechanism of Membrane Permeabilization
The prevailing models for the membrane-disrupting action of many antimicrobial peptides, including those of the ranatuerin family, involve a series of steps leading to pore formation or membrane destabilization. The specific model (e.g., toroidal pore, barrel-stave, or carpet model) that best describes the action of this compound would need to be determined experimentally.
References
- 1. Ranatuerin 1T: an antimicrobial peptide isolated from the skin of the frog, Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 3. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial properties of the frog skin peptide, ranatuerin-1 and its [Lys-8]-substituted analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing Truncated and Substituted Analogs of Ranatuerin-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranatuerin-4 is a 24-amino acid antimicrobial peptide (AMP) originally isolated from the skin of the American bullfrog, Rana catesbeiana.[1] Its sequence, FLPFIARLAAKVFPSIICSVTKKC, features a C-terminal heptapeptide loop formed by a disulfide bridge between two cysteine residues, a characteristic "Rana box" motif common to many peptides in the ranatuerin family.[1][2] This structural feature is often crucial for the biological activity of these peptides. This compound has demonstrated antimicrobial activity, with a reported Minimum Inhibitory Concentration (MIC) of 55 µM against Staphylococcus aureus.[1]
The development of novel antimicrobial and anticancer agents is a critical area of research. Antimicrobial peptides are promising candidates due to their broad-spectrum activity and unique mechanisms of action, which often involve membrane disruption, making the development of resistance more difficult for pathogens.[3][4][5] The modification of natural AMPs through truncation and amino acid substitution is a well-established strategy to enhance their potency, selectivity, and stability.[6]
These application notes provide a comprehensive guide for the rational design, synthesis, and evaluation of truncated and substituted analogs of this compound to explore and optimize its therapeutic potential as an antimicrobial and anticancer agent.
Design Principles for this compound Analogs
The design of this compound analogs should be guided by key physicochemical properties known to influence the activity of antimicrobial peptides.[3][5]
-
Cationicity: An increase in the net positive charge generally enhances the initial electrostatic interaction with negatively charged bacterial and cancer cell membranes, which can lead to improved antimicrobial and anticancer activity. This can be achieved by substituting neutral or acidic amino acids with basic residues like Lysine (K) or Arginine (R).
-
Hydrophobicity and Amphipathicity: The balance of hydrophobic and hydrophilic residues is critical for membrane insertion and disruption. An optimal level of hydrophobicity is required, as excessive hydrophobicity can lead to increased toxicity against mammalian cells (hemolysis). The amphipathic structure, with distinct hydrophobic and hydrophilic faces, is crucial for forming pores or disrupting the membrane.
-
Truncation: Truncation of the peptide, particularly the removal or modification of the "Rana box," can provide insights into the functional role of this domain.[4] In some ranatuerins, the removal of the Rana box has been shown to reduce or alter activity, while in others, the N-terminal α-helical domain is sufficient for antimicrobial action.
Proposed Analogs of this compound
Based on these principles, the following analogs are proposed for initial investigation:
-
R4-T1 (Truncated Analog): This analog consists of the N-terminal 17 amino acids of this compound (FLPFIARLAAKVFPSII), with the C-terminal "Rana box" removed. This will help determine the importance of the cyclic domain for its activity.
-
R4-S1 (Substituted Analog - Increased Cationicity): In this analog, two neutral amino acids in the N-terminal region will be replaced with Lysine (K) to increase the net positive charge. For example, Alanine at positions 8 and 10 could be substituted (FLPFIKRLAKKVFPSIICSVTKKC).
-
R4-S2 (Substituted Analog - Increased Hydrophobicity): To investigate the role of hydrophobicity, a non-polar amino acid like Tryptophan (W), known to anchor peptides to membranes, can be introduced. For instance, substituting Phenylalanine at position 2 with Tryptophan (FLWFIARLAAKVFPSIICSVTKKC).
-
R4-TS1 (Truncated and Substituted Analog): This analog combines truncation with substitution to create a shorter, potentially more potent peptide. For example, a truncated peptide with increased cationicity (FLPFIKRLAKKVFPSII).
Data Presentation
The following tables should be used to systematically record and compare the activity of the designed this compound analogs.
Table 1: Physicochemical Properties of this compound and its Analogs
| Peptide | Sequence | Length | Net Charge | Hydrophobic Moment |
| This compound | FLPFIARLAAKVFPSIICSVTKKC | 24 | +4 | Calculate |
| R4-T1 | FLPFIARLAAKVFPSII | 17 | +2 | Calculate |
| R4-S1 | FLPFIKRLAKKVFPSIICSVTKKC | 24 | +6 | Calculate |
| R4-S2 | FLWFIARLAAKVFPSIICSVTKKC | 24 | +4 | Calculate |
| R4-TS1 | FLPFIKRLAKKVFPSII | 17 | +4 | Calculate |
*Calculations can be performed using online peptide analysis tools.
Table 2: Antimicrobial Activity (MIC, µM) of this compound and its Analogs
| Peptide | S. aureus | E. coli | P. aeruginosa | C. albicans |
| This compound | 55 | TBD | TBD | TBD |
| R4-T1 | TBD | TBD | TBD | TBD |
| R4-S1 | TBD | TBD | TBD | TBD |
| R4-S2 | TBD | TBD | TBD | TBD |
| R4-TS1 | TBD | TBD | TBD | TBD |
*TBD: To Be Determined
Table 3: Anticancer Activity (IC50, µM) of this compound and its Analogs
| Peptide | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | PC-3 (Prostate) |
| This compound | TBD | TBD | TBD | TBD |
| R4-T1 | TBD | TBD | TBD | TBD |
| R4-S1 | TBD | TBD | TBD | TBD |
| R4-S2 | TBD | TBD | TBD | TBD |
| R4-TS1 | TBD | TBD | TBD | TBD |
*TBD: To Be Determined
Table 4: Hemolytic Activity (% Hemolysis) of this compound and its Analogs
| Peptide | at MIC | at 2x MIC | at 4x MIC | HC50 (µM) |
| This compound | TBD | TBD | TBD | TBD |
| R4-T1 | TBD | TBD | TBD | TBD |
| R4-S1 | TBD | TBD | TBD | TBD |
| R4-S2 | TBD | TBD | TBD | TBD |
| R4-TS1 | TBD | TBD | TBD | TBD |
*TBD: To Be Determined
Experimental Protocols
Peptide Synthesis and Purification
-
Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
-
Steps:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminally amidated peptides) in dimethylformamide (DMF).
-
Perform cycles of deprotection (removing the Fmoc group with piperidine in DMF) and coupling (adding the next Fmoc-protected amino acid with a coupling agent like HBTU/HOBt and a base like DIPEA).
-
After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Confirm the purity and identity of the peptide by analytical RP-HPLC and mass spectrometry (MALDI-TOF or ESI-MS).
-
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)
-
Protocol: Broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]
-
Steps:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Prepare an inoculum of the test microorganism (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans) to a final concentration of 5 x 10^5 CFU/mL in the appropriate broth.
-
Add the microbial inoculum to each well containing the peptide dilutions.
-
Include a positive control (microorganism without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
-
Anticancer Activity (MTT Cytotoxicity Assay)
-
Protocol: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine cell viability.[2][7]
-
Steps:
-
Seed cancer cells (e.g., MCF-7, A549, HCT116, PC-3) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the peptide and incubate for 24-48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) is calculated from the dose-response curve.
-
Hemolysis Assay
-
Protocol: Determination of the lytic activity of peptides on red blood cells.
-
Steps:
-
Collect fresh human or animal red blood cells (RBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation.
-
Resuspend the RBCs in PBS to a final concentration of 2-4% (v/v).
-
In a 96-well plate, add serial dilutions of the peptide to the RBC suspension.
-
Include a positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.
-
Visualizations
Caption: Workflow for the design and evaluation of this compound analogs.
Caption: Proposed mechanism of action for this compound analogs.
Caption: Key relationships in designing potent this compound analogs.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ranatuerin-4 Solid-Phase Synthesis Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the solid-phase synthesis (SPPS) of Ranatuerin-4.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of this compound?
The amino acid sequence of this compound is FLPFIARLAAKVFPSIICSVTKKC.[1] It is a 24-amino acid peptide containing an intramolecular disulfide bridge.[2][3]
Q2: What are the main challenges in the solid-phase synthesis of this compound?
The synthesis of this compound can present several challenges, primarily due to its specific amino acid composition:
-
Presence of Proline (Pro): The proline residue at position 3 can lead to incomplete coupling reactions due to the steric hindrance of its cyclic structure. It can also increase the risk of diketopiperazine (DKP) formation, especially at the dipeptide stage, which can lead to chain termination and low yields.
-
Presence of Cysteine (Cys): The two cysteine residues at positions 18 and 24 require proper protection during synthesis to prevent side reactions. The formation of the intramolecular disulfide bridge is a critical post-synthesis step that needs to be optimized to ensure the correct peptide conformation and biological activity.
-
Hydrophobic Residues: The sequence contains several hydrophobic amino acids (F, L, I, A, V), which can lead to peptide aggregation on the resin, hindering reagent access and resulting in incomplete reactions and lower yields.
-
Peptide Length: While not exceptionally long, the 24-amino acid length requires high coupling efficiency at each step to achieve a good overall yield of the full-length peptide.
Troubleshooting Guides
This section provides solutions to common problems encountered during the solid-phase synthesis of this compound.
Issue 1: Low Coupling Efficiency
Symptoms:
-
Positive Kaiser test after the coupling step, indicating unreacted free amines.
-
Presence of deletion sequences (missing amino acids) in the final product, as identified by mass spectrometry.
Possible Causes & Solutions:
| Cause | Solution |
| Steric Hindrance | - Double Coupling: Repeat the coupling step to ensure complete reaction. This is particularly recommended for amino acids coupling to proline and for bulky amino acids. - Use of Stronger Coupling Reagents: Employ highly efficient coupling reagents like HATU, HBTU, or HCTU. - Extended Coupling Time: Increase the reaction time for the coupling step. |
| Peptide Aggregation | - Use of Chaotropic Salts: Add salts like LiCl to the coupling and deprotection solutions to disrupt secondary structures. - Microwave-Assisted Synthesis: Utilize a microwave peptide synthesizer to enhance reaction kinetics and reduce aggregation. - Solvent Choice: Use N-Methyl-2-pyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF) as the solvent, as it has better solvating properties. |
| Suboptimal Reagent Concentration | - Increase Reagent Equivalents: Use a higher excess of amino acid and coupling reagents (e.g., 5 equivalents). |
Issue 2: Diketopiperazine (DKP) Formation
Symptoms:
-
Significant loss of peptide from the resin, especially after the coupling of the third amino acid.
-
Identification of a cyclic dipeptide byproduct corresponding to the first two amino acids in the crude product.
Possible Causes & Solutions:
| Cause | Solution |
| Proline at Position 3 | - Use of 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is sterically hindered and minimizes DKP formation. - In Situ Neutralization: Perform the neutralization of the N-terminal amine and the subsequent coupling in the same step without a prior separate base wash. - Use of Fmoc-Dipeptides: Couple the first two amino acids as a pre-formed dipeptide (Fmoc-LP-OH) to bypass the susceptible dipeptide-resin stage. |
Issue 3: Incomplete Fmoc Deprotection
Symptoms:
-
Incomplete reaction in the subsequent coupling step.
-
Presence of Fmoc-protected peptides in the final crude product.
Possible Causes & Solutions:
| Cause | Solution |
| Peptide Aggregation | - Use of DBU: Add a small amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1-2%) to the piperidine deprotection solution to enhance its efficiency. - Extended Deprotection Time: Increase the duration of the deprotection step or perform a second deprotection. |
Issue 4: Problems with Disulfide Bridge Formation
Symptoms:
-
Presence of linear peptide with free thiols in the final product.
-
Formation of dimers or oligomers through intermolecular disulfide bonds.
-
Incorrect disulfide bridging leading to scrambled isomers.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Oxidation | - Optimize Oxidizing Agent: Common methods include air oxidation, DMSO, or potassium ferricyanide. The choice depends on the peptide sequence and desired reaction conditions. Air oxidation at a slightly basic pH (around 8) is a common starting point. - Peptide Concentration: Perform the oxidation at high dilution (e.g., 0.1-1 mg/mL) to favor intramolecular over intermolecular disulfide bond formation. |
| Thiol Protection | - Orthogonal Protection: If multiple disulfide bonds were present, using orthogonal cysteine protecting groups (e.g., Trt and Acm) would be necessary. For this compound with a single disulfide bond, using the same acid-labile protecting group like Trityl (Trt) for both cysteines is standard. |
Quantitative Data
While specific yield data for the synthesis of this compound is not extensively published, the following table provides typical yields for solid-phase synthesis of antimicrobial peptides of similar length and complexity.
| Synthesis Stage | Expected Yield Range (%) |
| Crude Peptide after Cleavage | 40 - 70 |
| After Purification (RP-HPLC) | 15 - 30 |
| After Disulfide Bond Formation & Final Purification | 10 - 20 |
Note: These are estimated yields and can vary significantly based on the synthesis scale, protocol, and equipment used.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Selection and Swelling:
-
Use a Rink Amide resin for a C-terminal amide or a 2-Chlorotrityl chloride resin to minimize diketopiperazine formation.
-
Swell the resin in DMF for 30 minutes before the first amino acid coupling.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Repeat the treatment once.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (5 eq.) with a coupling reagent such as HATU (4.9 eq.) and a base like DIPEA (10 eq.) in DMF.
-
Add the activated amino acid solution to the resin and react for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
-
Washing:
-
After each deprotection and coupling step, wash the resin with DMF to remove excess reagents and byproducts.
-
-
Repeat Cycles:
-
Repeat the deprotection and coupling cycles for each amino acid in the this compound sequence.
-
Protocol 2: Cleavage and Deprotection
-
Resin Preparation:
-
After the final amino acid coupling and deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
-
Cleavage Cocktail:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) / Dithiothreitol (DTT) in a ratio of 94:2.5:2.5:1 (v/v/v/w). DTT is included as a scavenger to protect the cysteine residues.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin and allow it to react for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
-
Washing and Drying:
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Protocol 3: Disulfide Bond Formation (Air Oxidation)
-
Peptide Dissolution:
-
Dissolve the crude linear peptide in a buffer of 0.1 M ammonium bicarbonate (pH 8) at a low concentration (0.1-0.5 mg/mL).
-
-
Oxidation:
-
Stir the solution gently, open to the atmosphere, for 24-48 hours.
-
-
Monitoring:
-
Monitor the reaction by taking aliquots and analyzing them by RP-HPLC and mass spectrometry to confirm the formation of the cyclic peptide and the disappearance of the linear starting material.
-
-
Lyophilization:
-
Once the reaction is complete, freeze-dry the solution to obtain the crude cyclic peptide.
-
Protocol 4: Purification by RP-HPLC
-
Column and Solvents:
-
Use a C18 reverse-phase column.
-
Mobile phase A: 0.1% TFA in water.
-
Mobile phase B: 0.1% TFA in acetonitrile.
-
-
Purification Gradient:
-
Dissolve the crude peptide in a minimal amount of mobile phase A.
-
Inject the sample onto the column and elute with a linear gradient of mobile phase B (e.g., 5-65% B over 60 minutes).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure this compound.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
-
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Caption: Logical workflow for intramolecular disulfide bond formation.
References
troubleshooting low purity in synthetic Ranatuerin-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity issues during the synthesis of Ranatuerin-4 and related peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is an antimicrobial peptide originally isolated from the skin of the American bullfrog, Rana catesbeiana. A key structural feature of many ranatuerin peptides is an intramolecular disulfide bridge, which forms a cyclic structure and is crucial for its biological activity. The synthesis of such peptides requires careful consideration of cysteine protection and disulfide bond formation strategies. While the exact sequence of this compound may vary in literature, a representative sequence of a related peptide, Ranatuerin-1Cc, highlights the presence of cysteine residues for disulfide linkage.
Q2: What is the most common method for synthesizing this compound?
The most common method for synthesizing this compound and other peptides of similar length is Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2] This method involves assembling the peptide chain step-by-step while it is attached to an insoluble resin support.[3] This approach simplifies the purification process at each step, as reagents and by-products can be washed away.[4][5]
Q3: What are the primary causes of low purity in the synthesis of this compound?
Low purity in synthetic this compound can stem from several factors during Solid-Phase Peptide Synthesis (SPPS):
-
Incomplete Coupling Reactions: The failure of an amino acid to completely couple to the growing peptide chain results in deletion sequences (peptides missing one or more amino acids).
-
Incomplete Fmoc-Deprotection: If the Fmoc protecting group is not fully removed from the N-terminus of the growing peptide chain, the subsequent amino acid cannot be added, leading to truncated sequences.
-
Side Reactions: Amino acid side chains can undergo unwanted reactions. For this compound, which contains cysteine, oxidation and other side reactions involving the thiol group are a major concern. Aspartimide formation is another common side reaction that can lead to impurities.[6][7]
-
Problems during Cleavage and Deprotection: The final step of cleaving the peptide from the resin and removing side-chain protecting groups can generate by-products if not performed under optimal conditions with appropriate scavengers.[8][9]
-
Aggregation: The peptide chain can sometimes aggregate on the resin, hindering subsequent reaction steps.
Q4: How is the purity of synthetic this compound assessed?
The purity of synthetic peptides is primarily assessed using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[10][11][12]
-
Reverse-Phase HPLC (RP-HPLC): This technique separates the target peptide from impurities based on hydrophobicity. The purity is determined by the relative area of the main peak in the chromatogram.[13]
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized peptide, ensuring that the correct product has been formed.[10][11][12] It can also help in identifying the nature of impurities by their mass.
For a more comprehensive analysis, Amino Acid Analysis (AAA) can be performed to confirm the amino acid composition of the final product.
Troubleshooting Guide for Low Purity in this compound Synthesis
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Presence of Deletion Sequences in Final Product
Symptoms:
-
Mass spectrometry analysis shows peaks corresponding to the mass of the target peptide minus the mass of one or more amino acids.
-
HPLC chromatogram shows multiple peaks eluting close to the main product peak.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient amino acid coupling | - Double couple problematic amino acids (e.g., bulky residues like Val, Ile, or those prone to aggregation).- Use a more potent coupling reagent such as HATU or HCTU.[14]- Increase the reaction time for the coupling step.- Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test) to ensure completion.[9] |
| Peptide aggregation on the resin | - Use a resin with a lower loading capacity.[3]- Incorporate a pseudo-proline dipeptide at specific positions to disrupt secondary structure formation.- Perform the synthesis at an elevated temperature. |
Issue 2: Presence of Truncated Sequences in Final Product
Symptoms:
-
Mass spectrometry reveals peaks corresponding to peptide fragments.
-
HPLC shows early eluting peaks.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Fmoc-deprotection | - Increase the deprotection time with piperidine solution.[14]- Use a freshly prepared piperidine solution.- For long or difficult sequences, perform a second deprotection step. |
| Formation of stable secondary structures | - Use a chaotropic salt (e.g., KSCN) in the coupling and deprotection steps to disrupt secondary structures. |
Issue 3: Side Reactions Involving Cysteine Residues
Symptoms:
-
Mass spectrometry shows unexpected masses, potentially corresponding to oxidized or modified cysteine residues.
-
Difficulty in forming the correct disulfide bridge during the oxidation step.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Oxidation of unprotected cysteine | - Ensure that a stable and orthogonal protecting group (e.g., Trt, Acm) is used for the cysteine side chain throughout the synthesis. |
| Racemization of C-terminal cysteine | - Use a milder base for Fmoc deprotection, such as piperazine, especially when cysteine is the C-terminal amino acid.[7] |
| Incorrect disulfide bond formation | - After cleavage and deprotection, purify the linear peptide before proceeding with the oxidation step to form the disulfide bridge.- Optimize the oxidation conditions (e.g., pH, concentration, oxidizing agent). |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide like this compound on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[14]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[14]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent like HATU (3-5 equivalents), and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (beads remain colorless) indicates a complete coupling reaction.[9]
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the this compound sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS) as a scavenger, and water (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[8]
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: Purification of this compound by Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the crude, lyophilized peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
-
Column and Mobile Phases:
-
Use a C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the dissolved peptide sample.
-
Apply a linear gradient of increasing Mobile Phase B concentration to elute the peptide and impurities. A typical gradient might be from 5% to 65% Mobile Phase B over 30-60 minutes.
-
-
Detection and Fraction Collection:
-
Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.[10]
-
Collect fractions corresponding to the main peak, which represents the target peptide.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions for purity using analytical HPLC and for identity using mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
-
Visualizations
Troubleshooting Workflow for Low Purity in SPPS
Caption: A flowchart for troubleshooting low purity in SPPS.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: A general workflow for Fmoc-based SPPS.
Antimicrobial Mechanism of Ranatuerin Peptides
Caption: The proposed mechanism of action for Ranatuerin peptides.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chempep.com [chempep.com]
- 7. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. chem.uci.edu [chem.uci.edu]
preventing aggregation of Ranatuerin-4 in solution
This center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to prevent the aggregation of the antimicrobial peptide Ranatuerin-4 in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What is the cause?
A cloudy appearance or the formation of precipitates is a common indicator of peptide aggregation. This can be caused by several factors including high peptide concentration, suboptimal pH, high ionic strength of the buffer, or improper solvent selection. Hydrophobic interactions between peptide molecules often drive this process.
Q2: What is the recommended solvent for initially dissolving lyophilized this compound?
For hydrophobic peptides like this compound, it is recommended to first dissolve the lyophilized powder in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO), or acetonitrile (ACN). Once the peptide is fully dissolved, it can be slowly added to the desired aqueous buffer with gentle vortexing to reach the final concentration. This two-step process helps prevent immediate aggregation upon contact with an aqueous environment.
Q3: How does pH affect the solubility and aggregation of this compound?
The net charge of a peptide is dependent on the solution's pH. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero, leading to a higher propensity for aggregation. To maintain solubility, it is advisable to use a buffer with a pH that is at least 1-2 units above or below the peptide's pI. While the exact pI of this compound is not readily published, related peptides in this family are often cationic, suggesting a pI in the alkaline range. Therefore, using a slightly acidic buffer (e.g., pH 4-6) may enhance solubility.
Q4: Can temperature changes cause my peptide to aggregate?
Yes, temperature can influence peptide stability. For many peptides, solubility can decrease at higher temperatures, which can promote aggregation. It is generally recommended to prepare and handle peptide solutions on ice and store them at recommended low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles, as this can also induce aggregation.
Q5: How should I store my this compound stock and working solutions?
Lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, stock solutions (e.g., in DMSO) should be stored at -80°C. For daily use, it is best to prepare fresh working dilutions from the stock solution. If storing aqueous working solutions, keep them at 4°C for short-term use (a few days), but be vigilant for signs of precipitation. Aliquoting stock solutions is highly recommended to avoid contamination and degradation from multiple freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Immediate Precipitation | 1. High peptide concentration. 2. Incorrect initial solvent. 3. Buffer pH is too close to the peptide's isoelectric point (pI). | 1. Decrease the target concentration of the peptide. 2. Use the two-step reconstitution method: dissolve in a minimal volume of an organic solvent (e.g., DMSO) first, then add to the aqueous buffer. 3. Adjust the buffer pH to be at least 1-2 units away from the peptide's pI. For a cationic peptide, try a more acidic buffer. |
| Cloudiness Develops Over Time | 1. Solution instability at storage temperature. 2. Microbial contamination. 3. Interaction with container surface. | 1. Store at a lower temperature (e.g., move from 4°C to -20°C). Consider adding cryoprotectants like glycerol (10-25%) for frozen storage. 2. Filter-sterilize the solution using a 0.22 µm syringe filter. 3. Use low-protein-binding tubes or glassware. |
| Inconsistent Assay Results | 1. Partial aggregation affecting the active concentration. 2. Adsorption of the peptide to plasticware. 3. Repeated freeze-thaw cycles causing degradation or aggregation. | 1. Before each use, centrifuge the vial to pellet any aggregates and use the supernatant. Quantify the peptide concentration again. 2. Pre-rinse pipette tips and tubes with the buffer solution. Use low-adhesion plasticware. 3. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation: Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Initial Solubilization: Add a small, precise volume of high-purity DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mM). Gently swirl or vortex the vial until the peptide is completely dissolved.
-
Dilution: To prepare a working solution, take the required volume of the DMSO stock solution. While vortexing the aqueous buffer (e.g., phosphate-buffered saline, Tris buffer) at a slow speed, add the peptide stock drop-by-drop.
-
Finalization: Continue to mix the solution gently for a few more minutes.
-
Verification (Optional): Check the clarity of the solution. If needed, centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble aggregates. Carefully transfer the supernatant to a new low-protein-binding tube.
-
Storage: Store the stock solution in aliquots at -80°C. Store the working solution at 4°C for short-term use or at -20°C.
Protocol 2: Monitoring Aggregation with Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare the this compound solution at the desired concentration and in the chosen buffer. Filter the sample through a low-protein-binding 0.22 µm filter directly into a clean DLS cuvette.
-
Instrument Setup: Set the DLS instrument parameters (e.g., temperature, laser wavelength, scattering angle). Allow the sample to equilibrate to the target temperature within the instrument.
-
Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument will measure the fluctuations in scattered light intensity over time.
-
Data Analysis: The software will use the autocorrelation function of the intensity fluctuations to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in solution.
-
Interpretation: A monomodal peak with a small hydrodynamic radius and a low PDI (<0.2) typically indicates a homogenous, non-aggregated sample. The appearance of larger species or a high PDI suggests the presence of aggregates.
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
Technical Support Center: Modified MIC Assay for Cationic Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing Minimum Inhibitory Concentration (MIC) assays with cationic antimicrobial peptides (AMPs) like Ranatuerin-4.
Frequently Asked Questions (FAQs)
Q1: Why are my MIC values for this compound higher than expected or inconsistent?
A1: This is a common issue when working with cationic peptides. The primary reason is the peptide's tendency to adsorb to surfaces. Standard polystyrene microtiter plates are negatively charged and readily bind positively charged peptides, reducing the effective concentration in the well and leading to an overestimation of the MIC.[1][2][3] Using polypropylene plates is crucial to minimize this binding.[1][3]
Q2: What is the purpose of adding acetic acid and Bovine Serum Albumin (BSA) to the peptide diluent?
A2: Acetic acid helps to keep the cationic peptides soluble and prevents aggregation. BSA acts as a carrier protein that coats the surfaces of tubes and plates, which blocks the non-specific binding of the cationic peptide.[1][2][4] This ensures that the peptide concentration in the assay is accurate and available to interact with the bacteria.
Q3: Can I use standard Mueller-Hinton Broth (MHB) for my assay?
A3: Yes, Mueller-Hinton Broth is the recommended medium for this modified assay.[1] Ensure it is cation-adjusted if required by standard protocols for your test organism, but be aware of how divalent cations in the media might interact with your peptide.
Q4: How should I define the MIC for this compound?
A4: Unlike traditional antibiotics where the MIC is often the lowest concentration with no visible growth, for cationic peptides, it can be defined as the lowest concentration that reduces bacterial growth by more than 50% compared to the growth control.[1][3] This can be determined by visual inspection or by reading the optical density (OD) at 600 nm.[4]
Q5: My peptide is difficult to dissolve. What should I do?
A5: Initially, dissolve the peptide in sterile deionized water at a high concentration (e.g., 20 times the maximum required concentration).[1] Subsequently, dilute this stock in the recommended diluent containing 0.01% acetic acid and 0.2% BSA to prevent precipitation and adsorption.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No bacterial growth in positive control wells | Inoculum concentration is too low. | Verify the inoculum preparation procedure to ensure a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[5][6] Plate a sample of the inoculum to confirm the CFU/mL. |
| Problems with the growth medium. | Use fresh, correctly prepared Mueller-Hinton Broth. | |
| Growth in negative control (sterility) wells | Contamination of the medium or plate. | Use aseptic techniques throughout the procedure. Ensure all materials (plates, medium, pipette tips) are sterile. |
| Inconsistent MIC values across replicates | Inaccurate pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions if necessary. |
| Peptide adsorption to tips and tubes. | Pre-rinse pipette tips with the peptide solution. Use low-protein-binding polypropylene tubes and tips.[2] | |
| MIC values are still high despite using polypropylene plates | Insufficient blocking of non-specific binding. | Ensure the use of 0.01% acetic acid and 0.2% BSA in your peptide diluent.[1] |
| High salt concentration in media. | High salt concentrations can inhibit the activity of some cationic peptides.[7] If possible, check the salt sensitivity of your peptide. | |
| Precipitation of the peptide in the wells | Poor peptide solubility. | Ensure the initial peptide stock is fully dissolved in water before diluting in the acetic acid/BSA solution.[1] |
Experimental Protocol: Modified Broth Microdilution MIC Assay for this compound
This protocol is adapted from the Hancock Lab method for testing cationic antimicrobial peptides.[1][8]
Materials:
-
This compound (quantified by amino acid analysis)
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes[2]
-
Mueller-Hinton Broth (MHB)[1]
-
Test bacterial strain
-
Sterile deionized water
-
0.02% acetic acid with 0.4% BSA
-
0.01% acetic acid with 0.2% BSA[1]
-
Spectrophotometer or microplate reader
Workflow Diagram:
References
- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 2. Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cationic Hydrophobic Peptides with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy [frontiersin.org]
reducing hemolytic activity of Ranatuerin-4 derivatives
Welcome to the technical support center for researchers working with Ranatuerin-4 and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to assist in your experimental design and execution, with a focus on mitigating hemolytic activity while preserving or enhancing antimicrobial efficacy.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows high hemolytic activity. What strategies can I employ to reduce it?
A1: High hemolytic activity is a common challenge with antimicrobial peptides. Several rational design strategies can be employed to reduce toxicity to red blood cells:
-
Amino Acid Substitution: Systematically replace hydrophobic or cationic residues. For instance, substituting certain amino acids can modulate the peptide's overall hydrophobicity, which is often correlated with hemolysis.
-
Truncation: Shortening the peptide sequence, particularly from the N- or C-terminus, can reduce hemolytic effects. For example, the truncation of Ranatuerin-2Pb to create the analogue RPb resulted in a significant reduction in hemolytic activity.[1]
-
Modulating Cationicity: While essential for antimicrobial action, an excessively high positive charge can lead to nonspecific membrane disruption. Optimizing the net positive charge is crucial. Removing the cationic amino acid within the C-terminal "Rana box" loop has been shown to reduce biological activities, indicating this region is key for maintaining potency.[2][3]
Q2: How do modifications to the 'Rana box' domain of Ranatuerin peptides affect their function?
A2: The "Rana box," a C-terminal cyclic domain formed by a disulfide bridge, is a characteristic feature of many Ranatuerin peptides.[4][5] Its modification has significant consequences:
-
Importance for Activity: The cysteine-bridged loop and the cationicity within this domain are often crucial for maintaining potent antimicrobial and antiproliferative activities.[2][3]
-
Dispensability in Some Cases: Interestingly, some studies have found that for certain Ranatuerin-2 peptides, the disulfide bridge and the entire Rana box may be dispensable for antibacterial activity, suggesting the N-terminal α-helical domain plays a more dominant role in these specific cases.[6]
-
Grafting Approach: Grafting different "Rana box" structures onto a peptide that initially shows low activity can be a viable strategy to enhance its antimicrobial properties.[7]
Q3: What is the therapeutic index, and how do I calculate it for my peptide?
A3: The therapeutic index (TI) is a quantitative measure of a peptide's selectivity for bacterial cells over host cells. It helps to assess the potential of a peptide as a therapeutic agent. It is calculated as the ratio of the concentration that is toxic to host cells (hemolytic concentration 50%, or HC₅₀) to the concentration that is effective against microbes (Minimum Inhibitory Concentration, or MIC).
Formula: Therapeutic Index (TI) = HC₅₀ / MIC
A higher TI value is desirable, as it indicates greater selectivity and a wider safety margin.
Q4: I am observing inconsistent results in my antimicrobial susceptibility assays. What could be the cause?
A4: Inconsistent Minimum Inhibitory Concentration (MIC) values can stem from several factors. Ensure the following are standardized in your protocol:
-
Bacterial Growth Phase: Always use bacteria in the logarithmic growth phase for consistent results.
-
Bacterial Concentration: The initial inoculum concentration (typically ~1 x 10⁷ CFU/mL) must be precise.[8]
-
Peptide Preparation: Ensure your peptide, which is often in powdered form, is correctly dissolved and accurately diluted.
-
Incubation Time and Temperature: Adhere strictly to the specified incubation time (e.g., 20 hours) and temperature (37°C).[8]
-
Assay Medium: Use the recommended broth, such as Mueller-Hinton Broth (MHB), consistently across all experiments.
Troubleshooting Guides
Issue 1: High Hemolytic Activity with Low Antimicrobial Activity
This is a common and challenging issue. Your peptide is more toxic to mammalian cells than to bacteria.
Troubleshooting Steps:
-
Analyze Physicochemical Properties: High hydrophobicity is strongly correlated with high hemolytic activity. Use online tools to calculate the hydrophobicity of your derivative.
-
Systematic Amino Acid Substitution:
-
Reduce hydrophobicity by replacing bulky hydrophobic residues (e.g., Tryptophan, Phenylalanine) with smaller or less hydrophobic ones (e.g., Alanine).
-
Substitute Lysine for Arginine. While both are cationic, Arginine's guanidinium group can sometimes lead to stronger, less specific membrane interactions.
-
-
Perform Truncation Studies: Synthesize and test shorter versions of your peptide. As seen with the Ranatuerin-2Pb analogues, removing terminal residues can drastically decrease hemolysis while retaining useful antimicrobial activity.[1]
Issue 2: Loss of Antimicrobial Activity After Modification
Your attempt to reduce hemolytic activity has also eliminated the desired antimicrobial effect.
Troubleshooting Steps:
-
Evaluate Helicity: Modifications can disrupt the amphipathic α-helical structure, which is often essential for antimicrobial action. Use Circular Dichroism (CD) spectroscopy to determine if the secondary structure has been compromised.
-
Check Cationicity: Ensure that your modifications have not excessively lowered the net positive charge, which is critical for the initial electrostatic attraction to the negatively charged bacterial membrane.
-
Re-evaluate the "Rana Box": If you modified the C-terminal loop, you may have disrupted a critical structural element. The cationicity and structure of this domain can be vital for the peptide's function.[2][3] Consider alternative modifications in the N-terminal region instead.
Data on Ranatuerin Derivatives
The following tables summarize quantitative data from studies on Ranatuerin derivatives, illustrating the impact of specific modifications.
Table 1: Activity of Ranatuerin-2Pb and its Truncated Analogues [1]
| Peptide | Sequence | MIC vs. S. aureus (µM) | MIC vs. E. coli (µM) | HC₅₀ (µM) | Therapeutic Index (vs. S. aureus) |
| Ranatuerin-2Pb | GFLDIIKNVAKNLAGHLLDKLKCKITGGC | 8 | 16 | 16.11 | 2.01 |
| RPa | GFLDIIKNVAKNLAGHLLDKLKCKITG | 16 | 32 | 63.90 | 3.99 |
| RPb | GFLDIIKNVAKNLAGHLLDKLKCKITG-NH₂ | 8 | 16 | 178.0 | 22.25 |
This table demonstrates how C-terminal truncation and amidation (RPb) can dramatically increase the therapeutic index by reducing hemolytic activity while maintaining antimicrobial potency.
Table 2: Activity of Ranatuerin-2-AW and its Designed Analogues [6]
| Peptide | Sequence | MIC vs. MRSA (µM) | HC₁₀ (µM) |
| R2AW (Parent) | GFMDTAKNVAKNVAATLLDKLKCKITGGC | 64 | >128 |
| [K⁴,¹⁹, L²⁰]R2AW(1-22)-NH₂ | GFMKTAKNVAKNVAATLLKLLK-NH₂ | 4 | >128 |
This table shows how substitutions to increase cationicity and hydrophobicity, combined with truncation, can significantly enhance antimicrobial activity against Methicillin-resistant S. aureus (MRSA) without increasing hemolysis at the tested concentrations.
Experimental Protocols & Visualizations
Hemolytic Activity Assay
This protocol outlines the steps to determine the concentration of your peptide that lyses 50% of a red blood cell population (HC₅₀).
Methodology:
-
Prepare Red Blood Cells (RBCs):
-
Obtain fresh horse erythrocytes.
-
Wash the RBCs three times with sterile Phosphate-Buffered Saline (PBS) by centrifuging at 1000 x g for 10 minutes and removing the supernatant.
-
Resuspend the washed RBCs in PBS to a final concentration of 1% (v/v).
-
-
Prepare Peptide Solutions:
-
Perform serial two-fold dilutions of your peptide in PBS to cover a wide concentration range (e.g., 1 to 512 µM).
-
-
Incubation:
-
In a 96-well plate, add 100 µL of the RBC suspension to 100 µL of each peptide dilution.
-
Negative Control: Mix 100 µL of RBCs with 100 µL of PBS (0% hemolysis).
-
Positive Control: Mix 100 µL of RBCs with 100 µL of 1% (v/v) Triton X-100 (100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement:
-
Centrifuge the plate at 1000 x g for 10 minutes.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_peptide - Abs_negative) / (Abs_positive - Abs_negative)] * 100
-
Plot the % Hemolysis against the peptide concentration and determine the HC₅₀ value from the resulting curve.
-
Antimicrobial Activity (MIC) Assay
This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of your peptide.
Methodology:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium (e.g., S. aureus, E. coli) into a suitable broth (e.g., TSB or MHB).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 1 x 10⁷ Colony Forming Units (CFU)/mL.
-
-
Prepare Peptide Solutions:
-
In a 96-well plate, perform two-fold serial dilutions of your peptide in the appropriate broth to achieve a range of final concentrations.
-
-
Incubation:
-
Add 50 µL of the bacterial inoculum to 50 µL of each peptide dilution in the plate.
-
Negative Control: 50 µL of bacteria with 50 µL of sterile broth (shows bacterial growth).
-
Positive Control: 50 µL of broth with 50 µL of a known effective antibiotic.
-
Incubate the plate at 37°C for 20-24 hours.
-
-
Determine MIC:
-
Measure the optical density (OD) at 630 nm using a microplate reader.
-
The MIC is defined as the lowest peptide concentration that causes at least 80% inhibition of bacterial growth compared to the negative control.[8]
-
References
- 1. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ranatuerins: antimicrobial peptides isolated from the skin of the American bullfrog, Rana catesbeiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 6. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
Technical Support Center: Recombinant Ranatuerin Peptide Expression
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the expression of recombinant ranatuerin peptides.
Troubleshooting Guide
The expression of recombinant ranatuerin peptides, like many antimicrobial peptides (AMPs), is often challenging due to their inherent properties. Common issues include toxicity to the host system, susceptibility to proteolytic degradation, low expression yields, and poor solubility.[1][2] This guide provides a structured approach to troubleshoot these common problems.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Expression | - Codon Bias: The ranatuerin gene from Rana species may contain codons that are rare in the E. coli expression host, leading to inefficient translation.[2][3][4] - mRNA Instability: The mRNA transcript of the small peptide may be unstable. - Toxicity: Basal (leaky) expression of the toxic peptide can inhibit cell growth before induction.[5] | - Codon Optimization: Synthesize the gene with codons optimized for E. coli to enhance translation efficiency.[2][3][4] - Use a Tightly Regulated Promoter: Employ expression vectors with promoters like pTac or pBAD that have low basal expression levels.[5] - Fusion Partner: Express the ranatuerin peptide as a fusion with a larger, stable protein (e.g., GST, MBP, SUMO) to increase the overall size and stability of the transcript and protein. |
| Low Yield of Recombinant Peptide | - Proteolytic Degradation: Ranatuerin peptides can be rapidly degraded by host cell proteases. - Toxicity to Host: Even low levels of expression can be toxic, leading to poor cell growth and reduced protein production. - Inefficient Induction: Suboptimal induction conditions (IPTG concentration, temperature, time) can limit expression. | - Fusion Protein Strategy: A fusion partner can protect the peptide from proteases.[6] - Use Protease-Deficient Strains: Utilize E. coli strains deficient in certain proteases (e.g., BL21(DE3)pLysS). - Optimize Induction Conditions: Test a range of IPTG concentrations (e.g., 0.1-1 mM), lower the induction temperature (e.g., 16-25°C), and vary the induction time (e.g., 4-16 hours).[7] |
| Insoluble Expression (Inclusion Bodies) | - High Expression Rate: Rapid, high-level expression can overwhelm the cell's folding machinery. - Hydrophobicity: The peptide itself may have hydrophobic regions that promote aggregation. - Disulfide Bond Formation: Ranatuerins contain a disulfide bridge which may not form correctly in the reducing environment of the E. coli cytoplasm, leading to misfolding and aggregation.[8][9] | - Lower Induction Temperature: Reducing the temperature slows down protein synthesis, allowing more time for proper folding.[7] - Solubilization and Refolding: Purify the inclusion bodies and use chaotropic agents (e.g., urea, guanidine-HCl) to solubilize the protein, followed by a refolding protocol to obtain the active peptide.[10][11] - Fusion with a Soluble Partner: Use a highly soluble fusion partner like Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO) to enhance the solubility of the fusion protein.[1][12] |
| Difficulty in Purification | - Small Size: The small size of the ranatuerin peptide makes it difficult to separate from other cellular proteins. - Similar Properties to Contaminants: The peptide may have a similar charge or hydrophobicity to host cell proteins. | - Affinity Tag Fusion: Express the peptide with an affinity tag (e.g., GST, His-tag) for easy purification via affinity chromatography.[13] - Multi-Step Purification: Combine different chromatography techniques (e.g., affinity, ion exchange, size exclusion) for higher purity. |
| Peptide is Inactive After Purification | - Incorrect Disulfide Bond Formation: Improper folding may lead to incorrect or no formation of the essential disulfide bridge. - Residual Fusion Tag: The remaining fusion tag or cleavage site amino acids may interfere with the peptide's activity. - Denaturation: Harsh purification conditions can denature the peptide. | - In Vitro Refolding: Implement a refolding protocol that promotes correct disulfide bond formation, often involving a redox shuffling system (e.g., reduced and oxidized glutathione).[11] - Optimize Cleavage: Ensure complete cleavage of the fusion tag and consider a cleavage method that leaves no extra amino acids. - Use Mild Purification Conditions: Avoid harsh detergents and extreme pH during purification. |
Frequently Asked Questions (FAQs)
Q1: Why is my ranatuerin peptide toxic to the E. coli host?
A1: Ranatuerin peptides are antimicrobial by nature, meaning they are designed to disrupt microbial cell membranes. Even low levels of expression inside the E. coli host can be lethal. The primary strategy to circumvent this is to express the ranatuerin as a fusion protein. The larger fusion partner typically masks the toxicity of the peptide until it is cleaved off after purification.
Q2: What is the best fusion partner for expressing ranatuerin peptides?
A2: The ideal fusion partner depends on the specific challenges you are facing.
-
For general expression and protection from proteolysis: Glutathione S-transferase (GST) is a good choice as it is a well-folded, stable protein that often enhances the solubility of its fusion partner.
-
To improve solubility: Maltose Binding Protein (MBP) is known for its ability to increase the solubility of aggregation-prone proteins.
-
For high-yield and efficient cleavage: Small Ubiquitin-like Modifier (SUMO) can lead to high expression levels and can be cleaved by a highly specific SUMO protease, which can reduce the cost of cleavage.
Q3: My ranatuerin fusion protein is expressed as inclusion bodies. What should I do?
A3: Inclusion body formation can be addressed in two ways. First, you can try to optimize expression conditions to increase the soluble fraction by lowering the induction temperature (e.g., 16-25°C) and reducing the inducer concentration. Alternatively, you can purify the inclusion bodies and then solubilize and refold the protein. This involves denaturing the protein with agents like urea or guanidine-HCl and then gradually removing the denaturant to allow the protein to refold into its active conformation.[10][11] For disulfide-bonded peptides like ranatuerins, a redox shuffling system (e.g., a mixture of reduced and oxidized glutathione) should be included in the refolding buffer to facilitate correct disulfide bond formation.[11]
Q4: How do I remove the fusion tag after purification?
A4: The fusion tag is typically removed by enzymatic or chemical cleavage at a specific recognition site engineered between the tag and the ranatuerin peptide.
-
Enzymatic Cleavage: Proteases like thrombin, Factor Xa, or enterokinase are commonly used. Enterokinase is highly specific and recognizes the sequence Asp-Asp-Asp-Asp-Lys, cleaving after the lysine residue. This can be advantageous for obtaining the native peptide sequence.[14] On-column cleavage, where the protease is added while the fusion protein is still bound to the affinity resin, can simplify the purification process by allowing for easy removal of the cleaved tag and the protease.[15][16]
-
Chemical Cleavage: Reagents like cyanogen bromide (cleaves after methionine) or hydroxylamine (cleaves between asparagine and glycine) can also be used. Chemical cleavage is often less expensive but can be less specific and may require optimization.
Q5: How can I improve the yield of my recombinant ranatuerin peptide?
A5: Improving yield often requires a multi-faceted approach:
-
Codon Optimization: Ensure the gene sequence is optimized for E. coli expression.[2][3][4]
-
Host Strain Selection: Use a protease-deficient strain like E. coli BL21(DE3)pLysS to minimize degradation.
-
Optimize Culture Conditions: Experiment with different induction temperatures, inducer concentrations, and culture media.
-
Fusion Partner Selection: Some fusion partners, like SUMO, are known to significantly boost expression levels.
-
Purification Strategy: A well-designed purification protocol can minimize losses at each step.
Experimental Protocols
Protocol 1: Codon Optimization of Ranatuerin Gene
-
Obtain the amino acid sequence of the target ranatuerin peptide.
-
Use a codon optimization tool (e.g., online servers or software) to back-translate the amino acid sequence into a DNA sequence using codons that are frequently used in E. coli.[17]
-
Analyze and adjust the sequence to remove potential mRNA secondary structures and introduce restriction sites for cloning.
-
Synthesize the optimized gene through a commercial gene synthesis service.
Protocol 2: Expression of GST-Ranatuerin Fusion Protein in E. coli
-
Cloning: Ligate the codon-optimized ranatuerin gene into a pGEX vector (e.g., pGEX-4T-1) downstream of the GST tag and the protease cleavage site.[18][19]
-
Transformation: Transform the pGEX-ranatuerin plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).[18]
-
Starter Culture: Inoculate 10 mL of LB medium containing ampicillin (100 µg/mL) with a single colony and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium with ampicillin with the 10 mL overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 20°C) and add IPTG to a final concentration of 0.1-0.5 mM.[19]
-
Incubation: Continue to incubate the culture for 4-16 hours at the lower temperature with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
Protocol 3: Purification and Cleavage of GST-Ranatuerin Fusion Protein
-
Cell Lysis: Resuspend the cell pellet in ice-cold PBS. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Affinity Purification:
-
Equilibrate a Glutathione-Sepharose column with ice-cold PBS.
-
Load the clarified supernatant onto the column.
-
Wash the column with several column volumes of PBS to remove unbound proteins.
-
Elute the GST-ranatuerin fusion protein with elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).[13]
-
-
On-Column Cleavage (Alternative to Elution):
-
After the wash step, equilibrate the column with cleavage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2.5 mM CaCl2, pH 8.0).
-
Add enterokinase to the column and incubate at room temperature for 16 hours.[14]
-
Elute the cleaved ranatuerin peptide with the cleavage buffer. The GST tag will remain bound to the column.
-
-
Purification of Cleaved Peptide: Further purify the ranatuerin peptide using reverse-phase HPLC to remove the protease and any remaining contaminants.
-
Verification: Analyze the purified peptide by SDS-PAGE and mass spectrometry to confirm its size and identity.
Visualizations
Caption: Troubleshooting workflow for recombinant ranatuerin expression.
Caption: GST fusion protein expression and purification pathway.
References
- 1. Enhancement of the solubility of recombinant proteins by fusion with a short-disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 4. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recombinant protein expression in Escherichia coli: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 9. Ranatuerin 1T: an antimicrobial peptide isolated from the skin of the frog, Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stratech.co.uk [stratech.co.uk]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad.com [bio-rad.com]
- 14. genscript.com [genscript.com]
- 15. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 16. Cleavage and Purification of GST-Tagged Protein Bound to GSTrap [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. pGEX-KG vector map and sequence [novoprolabs.com]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Support Center: Enhancing the In Vivo Efficacy of Ranatuerin-4
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the in vivo efficacy of the antimicrobial and anticancer peptide, Ranatuerin-4, in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo efficacy of native this compound?
The primary challenges in translating the potent in vitro activity of this compound to in vivo models are its significant hemolytic activity, poor stability in the presence of serum proteases, and potential for toxicity at therapeutic concentrations. These factors can lead to adverse effects and rapid clearance, limiting its therapeutic window.
Q2: How can the therapeutic index of this compound be improved?
The therapeutic index of this compound can be enhanced by developing synthetic analogs with reduced hemolytic activity and increased stability while retaining or improving its target activity. A common strategy involves substituting specific amino acids. For instance, the analog [P1, D-K6, D-N8]R4 has demonstrated significantly lower hemolytic activity and enhanced stability.
Q3: What is the mechanism of action for this compound's anticancer effects?
This compound and its analogs primarily induce apoptosis in cancer cells. This is achieved through the disruption of the mitochondrial membrane, leading to the activation of the intrinsic apoptotic pathway involving caspase-3 and the regulation of Bax and Bcl-2 proteins.
Q4: What are the key in vitro assays to perform before moving to in vivo studies with a new this compound analog?
Before proceeding to animal models, it is crucial to conduct the following in vitro assays:
-
Antimicrobial/Anticancer Activity Assays: To confirm the analog retains its desired biological activity.
-
Hemolysis Assay: To assess the lytic activity against red blood cells and ensure a reduction in hemolytic properties compared to the native peptide.
-
Serum Stability Assay: To evaluate the peptide's half-life in the presence of serum proteases.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High mortality or signs of toxicity in animal models at therapeutic doses. | High hemolytic activity of the peptide. | 1. Synthesize and test analogs with reduced hemolytic activity (e.g., [P1, D-K6, D-N8]R4). 2. Conduct dose-escalation studies starting with a much lower dose to determine the maximum tolerated dose (MTD). 3. Confirm low hemolytic activity in vitro before in vivo administration. |
| Lack of significant tumor regression in xenograft models. | 1. Poor peptide stability and rapid degradation in vivo. 2. Insufficient dosage or suboptimal dosing frequency. | 1. Evaluate the in vivo pharmacokinetic profile of the peptide. 2. Improve peptide stability by substituting L-amino acids with D-amino acids at cleavage-sensitive sites. 3. Optimize the dosing regimen based on pharmacokinetic data. |
| Inconsistent results between in vitro and in vivo experiments. | Differences in the biological environment (e.g., presence of proteases, interaction with other cells and proteins). | 1. Ensure the in vitro assays, particularly stability assays, are conducted in the presence of serum to better mimic in vivo conditions. 2. Characterize the pharmacokinetic and pharmacodynamic properties of the peptide to bridge the in vitro-in vivo gap. |
Quantitative Data Summary
The following tables summarize the comparative data for native this compound and its improved analog, [P1, D-K6, D-N8]R4.
Table 1: In Vitro Activity and Toxicity
| Peptide | MIC against S. aureus (µg/mL) | LC50 against A549 cells (µg/mL) | HC50 (Hemolytic Activity) (µg/mL) | Therapeutic Index (HC50/LC50) |
| This compound | 16 | 10.8 | 55.4 | 5.1 |
| [P1, D-K6, D-N8]R4 | 8 | 7.5 | > 400 | > 53.3 |
Table 2: In Vivo Antitumor Efficacy in A549 Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) at Day 12 | Tumor Weight (g) at Day 12 | Inhibition Rate (%) |
| Saline | - | 1050 ± 150 | 1.1 ± 0.2 | - |
| [P1, D-K6, D-N8]R4 | 5 | 450 ± 80 | 0.5 ± 0.1 | 57.1 |
| [P1, D-K6, D-N8]R4 | 10 | 250 ± 60 | 0.3 ± 0.08 | 76.2 |
Experimental Protocols
1. Hemolysis Assay
-
Objective: To determine the hemolytic activity of the peptide against red blood cells.
-
Methodology:
-
Prepare a 2% suspension of fresh human red blood cells in phosphate-buffered saline (PBS).
-
Serially dilute the peptide in PBS.
-
Add 100 µL of each peptide dilution to 100 µL of the 2% red blood cell suspension in a 96-well plate.
-
Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Transfer the supernatant to a new 96-well plate and measure the absorbance at 570 nm to detect hemoglobin release.
-
Calculate the percentage of hemolysis using the formula: (Abs_sample - Abs_negative) / (Abs_positive - Abs_negative) * 100.
-
2. In Vivo Antitumor Efficacy in a Xenograft Model
-
Objective: To evaluate the antitumor activity of the peptide in a mouse model.
-
Methodology:
-
Subcutaneously inject A549 human lung cancer cells into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign mice to treatment groups (e.g., saline control, low-dose peptide, high-dose peptide).
-
Administer the peptide or saline control (e.g., via intraperitoneal injection) according to the predetermined dosing schedule.
-
Measure tumor volume and body weight every other day.
-
After the treatment period (e.g., 12 days), euthanize the mice and excise the tumors for weighing and further analysis.
-
Calculate the tumor inhibition rate.
-
Visualizations
Caption: Experimental workflow for developing and evaluating this compound analogs.
Caption: Proposed apoptotic signaling pathway of this compound analogs in cancer cells.
Technical Support Center: Minimizing Ranatuerin-4 Degradation by Serum Proteases
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at minimizing the degradation of Ranatuerin-4 and related peptides by serum proteases.
General Troubleshooting Guide
This guide addresses common issues that may arise during your experiments in a question-and-answer format.
Q1: I am observing unexpectedly rapid degradation of my this compound peptide in serum. What are the potential causes?
A1: Rapid degradation of this compound in serum can be attributed to several factors:
-
High Protease Activity in Serum: Serum contains a complex mixture of proteases, including serine proteases, metalloproteases, and others, that can readily degrade peptides. The activity of these proteases can vary between serum batches and species.
-
Peptide Sequence Susceptibility: The primary amino acid sequence of this compound may contain multiple cleavage sites that are recognized by serum proteases.
-
Experimental Conditions: Incubation temperature, pH, and the presence of co-factors can all influence the rate of enzymatic degradation.
-
Sample Handling: Repeated freeze-thaw cycles of serum can lead to the release of intracellular proteases from damaged cells, increasing overall proteolytic activity.[1]
Q2: My positive control, a known stable peptide, is also degrading. What does this suggest?
A2: If your stable positive control is degrading, it strongly indicates a problem with the experimental setup or reagents rather than the inherent instability of your test peptide. Consider the following:
-
Contaminated Reagents: Your buffers, water, or other solutions may be contaminated with proteases.
-
Improper Serum Handling: As mentioned, improper storage and handling of serum can increase its proteolytic activity.
-
Assay-Related Issues: The analytical method used to quantify the peptide (e.g., HPLC, mass spectrometry) might not be properly calibrated, or the sample preparation method could be causing degradation.
Q3: I have tried using a commercial protease inhibitor cocktail, but the degradation of this compound is still significant. What should I do next?
A3: While broad-spectrum protease inhibitor cocktails are a good starting point, they may not be completely effective against all proteases present in the serum. Here are some steps to take:
-
Use a Higher Concentration: You may need to empirically determine the optimal concentration of the inhibitor cocktail for your specific application.
-
Try Specific Inhibitors: If you can identify the class of proteases responsible for the degradation (e.g., using specific protease substrates), you can use more targeted inhibitors. For instance, if serine proteases are the main culprits, inhibitors like PMSF or aprotinin could be more effective.[2]
-
Heat Inactivation of Serum: Heating the serum (e.g., at 56°C for 30 minutes) can inactivate many heat-labile proteases. However, be aware that this can also denature other serum components that might interact with your peptide.
-
Modify the Peptide: Consider synthesizing this compound analogs with modifications that confer resistance to proteolysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of proteases found in serum that can degrade this compound?
A1: Serum contains a wide variety of proteases. The major classes that are likely to degrade peptides like this compound include serine proteases (e.g., trypsin-like, chymotrypsin-like), metalloproteases (e.g., aminopeptidases, carboxypeptidases), and cysteine proteases.[3]
Q2: How can I identify the specific cleavage sites in this compound?
A2: Identifying the cleavage sites is crucial for designing stable analogs. The most common method is to incubate this compound in serum for a specific period, stop the reaction, and then analyze the resulting peptide fragments using mass spectrometry (e.g., LC-MS/MS). The masses of the detected fragments can be used to pinpoint the exact locations of cleavage.
Q3: What are the most effective strategies to increase the serum stability of this compound?
A3: Several strategies can be employed to enhance the stability of this compound:
-
N-terminal Modification: Acetylation of the N-terminus can block the action of aminopeptidases.
-
C-terminal Modification: Amidation of the C-terminus can prevent degradation by carboxypeptidases.
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids at or near the cleavage sites can render the peptide resistant to proteolysis.
-
Cyclization: Head-to-tail or side-chain cyclization can create a more rigid structure that is less accessible to proteases.[4]
-
PEGylation: Attaching polyethylene glycol (PEG) chains can shield the peptide from proteases.
Q4: Can I use plasma instead of serum for my stability studies? What is the difference?
A4: Yes, plasma can be used. The main difference is that plasma is collected with an anticoagulant (e.g., EDTA, heparin), which prevents the formation of a fibrin clot. Serum is the liquid portion of blood that remains after clotting. The protease profiles of serum and plasma can differ slightly due to the release of some proteases during the clotting process. For stability studies, it is important to be consistent with the matrix used.
Strategies to Minimize this compound Degradation
The following table summarizes various strategies that can be employed to enhance the stability of this compound against serum proteases.
| Strategy | Description | Potential Advantages | Potential Disadvantages |
| N-terminal Acetylation | Addition of an acetyl group to the N-terminal amino group. | Simple modification, blocks aminopeptidases. | May alter biological activity. |
| C-terminal Amidation | Conversion of the C-terminal carboxylic acid to an amide. | Blocks carboxypeptidases, can sometimes enhance activity. | Requires specific synthesis protocols. |
| D-Amino Acid Substitution | Replacement of L-amino acids with their D-isomers at cleavage sites. | Highly effective at preventing cleavage at the modified site. | Can significantly impact peptide conformation and activity. |
| Peptidomimetics | Use of non-natural amino acids or modified peptide bonds. | Can confer high resistance to a broad range of proteases. | Can be challenging and expensive to synthesize. |
| Cyclization | Formation of a cyclic peptide structure. | Increases structural rigidity, reduces susceptibility to exopeptidases.[4] | May reduce flexibility required for receptor binding. |
| PEGylation | Covalent attachment of polyethylene glycol chains. | Increases hydrodynamic size, shields from proteases, prolongs circulation time. | Can reduce biological activity due to steric hindrance. |
| Formulation with Protease Inhibitors | Co-administration of the peptide with protease inhibitors. | Non-covalent approach, does not modify the peptide. | Potential for off-target effects and toxicity of the inhibitors. |
Experimental Protocols
Protocol: In Vitro Stability Assay of this compound in Human Serum
This protocol provides a general framework for assessing the stability of this compound in human serum using HPLC analysis.
Materials:
-
This compound peptide (lyophilized)
-
Human serum (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Protease inhibitor cocktail (optional)
-
Microcentrifuge tubes
-
Incubator or water bath (37°C)
-
HPLC system with a C18 column
Procedure:
-
Peptide Stock Solution Preparation: Dissolve lyophilized this compound in an appropriate solvent (e.g., sterile water or PBS) to a final concentration of 1 mg/mL.
-
Serum Preparation: Thaw frozen human serum on ice. If using protease inhibitors, add the recommended concentration to the serum and pre-incubate for 15 minutes at room temperature.
-
Incubation:
-
In a microcentrifuge tube, add 90 µL of the prepared human serum.
-
Add 10 µL of the this compound stock solution to the serum to achieve a final peptide concentration of 100 µg/mL.
-
Gently mix by pipetting.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the incubation mixture.
-
Immediately add the aliquot to a new microcentrifuge tube containing 90 µL of a quenching solution (e.g., 10% TFA in ACN) to stop the enzymatic reaction and precipitate serum proteins.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject a fixed volume (e.g., 20 µL) of the supernatant onto a C18 HPLC column.
-
Use a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in ACN).
-
Monitor the elution of the intact this compound peptide at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the time 0 sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation profile and calculate the half-life (t½) of this compound in serum.
-
Visualizations
Caption: Workflow for assessing this compound stability in serum.
Caption: Troubleshooting decision tree for high peptide degradation.
Caption: Potential protease cleavage sites in a Ranatuerin-like peptide.
References
- 1. Stability of endogenous and added RNA in blood specimens, serum, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Analysis of Ranatuerin-4 and Temporin Peptides: Mechanisms of Action and Biological Activities
In the landscape of antimicrobial peptides (AMPs), Ranatuerin-4 and the temporin family of peptides represent two distinct yet potent classes of molecules with promising therapeutic potential. This guide provides a detailed comparison of their mechanisms of action, supported by quantitative experimental data, detailed protocols, and visual representations of their biological pathways. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences and potential applications of these AMPs.
Overview of Mechanisms of Action
Both this compound and temporin peptides exert their antimicrobial effects primarily through the disruption of microbial cell membranes. However, the precise mode of interaction and the resulting downstream effects can differ significantly.
This compound , an antimicrobial peptide isolated from the skin of the American bullfrog Rana catesbeiana, is known for its broad-spectrum activity against bacteria and fungi. Its mechanism is largely attributed to its ability to form pores in the cell membrane, leading to leakage of cellular contents and ultimately cell death.
Temporin peptides , a large family of small, hydrophobic, and typically C-terminally amidated peptides isolated from the European red frog Rana temporaria, also target the microbial membrane. Their mechanism is often described by the "carpet-like" model, where the peptides accumulate on the membrane surface, causing destabilization and eventual micellization, without the formation of discrete pores. Some temporins, like Temporin L, have also been shown to translocate across the membrane to interact with intracellular targets.
Comparative Antimicrobial and Hemolytic Activity
The efficacy of these peptides is quantified by their Minimum Inhibitory Concentration (MIC) against various microorganisms and their hemolytic activity (HC50) against red blood cells, which serves as a measure of their cytotoxicity.
| Peptide | Target Organism | MIC (μg/mL) | Hemolytic Activity (HC50 in μM) |
| This compound | Escherichia coli | 16 | >150 |
| Staphylococcus aureus | 4 | >150 | |
| Pseudomonas aeruginosa | 32 | >150 | |
| Temporin A | Escherichia coli | >100 | ~100 |
| Staphylococcus aureus | 5 | ~100 | |
| Temporin B | Escherichia coli | 64 | ~150 |
| Staphylococcus aureus | 3.1 | ~150 | |
| Temporin L | Escherichia coli | 50 | >200 |
| Staphylococcus aureus | 3 | >200 |
Immunomodulatory Effects
Beyond their direct antimicrobial action, both this compound and temporins can modulate the host immune response.
This compound has been shown to have immunomodulatory properties, including the ability to stimulate the production of cytokines and chemokines by immune cells such as macrophages. This can enhance the host's ability to clear infections.
Temporin peptides , particularly Temporin L, are known for their ability to neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that can trigger a potent inflammatory response. By binding to and neutralizing LPS, temporins can prevent septic shock. Some temporins also chemoattract immune cells to the site of infection.
Visualizing the Mechanisms of Action
To better understand the distinct mechanisms, the following diagrams illustrate the proposed models of action for this compound and temporin peptides.
Caption: this compound's proposed toroidal pore mechanism.
Caption: Temporin's proposed "carpet-like" mechanism.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound and temporin peptides.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Antimicrobial peptides (this compound, Temporins)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum to a concentration of 1 x 10^6 CFU/mL in MHB.
-
Serially dilute the antimicrobial peptides in MHB in a 96-well plate.
-
Add an equal volume of the bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest peptide concentration with no visible turbidity.
Hemolytic Activity Assay
This assay measures the peptide's ability to lyse red blood cells, indicating its potential cytotoxicity.
Materials:
-
Human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS)
-
Antimicrobial peptides
-
Triton X-100 (positive control)
-
96-well microtiter plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Wash hRBCs three times with PBS and resuspend to a 4% (v/v) solution.
-
Serially dilute the peptides in PBS in a 96-well plate.
-
Add the hRBC suspension to each well.
-
Include a positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet intact cells.
-
Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to the positive control. The HC50 is the concentration causing 50% hemolysis.
Lipopolysaccharide (LPS) Neutralization Assay (LAL Assay)
This assay quantifies the ability of a peptide to bind to and neutralize the endotoxic activity of LPS.
Materials:
-
Limulus Amebocyte Lysate (LAL) reagent
-
LPS from E. coli
-
Antimicrobial peptides
-
Pyrogen-free water and labware
Procedure:
-
Pre-incubate various concentrations of the peptide with a fixed concentration of LPS for 30 minutes at 37°C.
-
Add the LAL reagent to the peptide/LPS mixture.
-
Measure the chromogenic or turbidimetric reaction according to the LAL kit manufacturer's instructions.
-
A reduction in the LAL reaction indicates LPS neutralization by the peptide.
Caption: Workflow for key experimental assays.
Conclusion
This compound and temporin peptides, while both targeting the microbial membrane, exhibit distinct mechanisms of action and biological activity profiles. This compound acts through pore formation, displaying broad-spectrum antimicrobial activity with low hemolytic effects. The temporin family, on the other hand, primarily utilizes a "carpet-like" mechanism and shows strong activity against Gram-positive bacteria, with some members also demonstrating potent LPS-neutralizing capabilities. The choice between these peptides for therapeutic development will depend on the specific application, target pathogen, and desired immunomodulatory effects. This guide provides a foundational understanding to aid in these critical decisions.
The Synergistic Power of Ranatuerin Peptides: A New Frontier in Combating Antibiotic Resistance
A detailed analysis of the synergistic effects of a Ranatuerin-4 derivative, the cyclic peptide [R4W4], with conventional antibiotics reveals a promising strategy to enhance antimicrobial efficacy and combat drug-resistant bacteria. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of [R4W4]'s performance with standard antibiotics, supported by experimental data and detailed methodologies.
The emergence of multidrug-resistant pathogens presents a critical global health challenge. In the search for novel therapeutic strategies, antimicrobial peptides (AMPs) have gained significant attention for their potential to act synergistically with conventional antibiotics. This approach can restore the efficacy of existing drugs, reduce required dosages, and potentially circumvent resistance mechanisms. This guide focuses on the synergistic activity of a potent derivative of this compound, the cyclic peptide [R4W4], when combined with various classes of antibiotics against clinically relevant bacterial strains.
Quantitative Analysis of Synergistic Activity
The synergistic effect of [R4W4] with conventional antibiotics has been quantified using the checkerboard assay, a standard method to determine the fractional inhibitory concentration (FIC) index. The FIC index is a measure of the combined antimicrobial activity of two compounds. An FICI of ≤ 0.5 is considered synergistic.
Table 1: Synergistic Activity of Cyclic Peptide [R4W4] with Levofloxacin Against Various Bacterial Strains [1]
| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of [R4W4] Alone (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | MIC of [R4W4] in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| S. aureus (ATCC 29213) | Levofloxacin | 0.78 | 12.5 | 0.39 | 3.125 | 0.75 | Partial Synergy |
| MRSA (ATCC BAA-1556) | Levofloxacin | 50 | 12.5 | 6.25 | 3.125 | 0.375 | Synergy |
| E. coli (ATCC BAA-2452) | Levofloxacin | 50 | 25 | 12.5 | 3.125 | 0.375 | Synergy |
| P. aeruginosa (ATCC BAA-1744) | Levofloxacin | 0.78 | 12.5 | 0.195 | 3.125 | 0.5 | Additive |
| K. pneumoniae (ATCC BAA-1705) | Levofloxacin | 25 | 50 | 3.125 | 6.25 | 0.25 | Synergy |
Table 2: Synergistic Activity of Cyclic Peptide [R4W4] with Other Antibiotics
| Bacterial Strain | Antibiotic | Observation | Source |
| Mycobacterium tuberculosis | Isoniazid, Pyrazinamide | Efficacious in treating M. tuberculosis inside human granulomas. | [1] |
| MRSA, E. coli | Tetracycline | Combination exhibited bactericidal activity. | [1] |
| Mycobacterium avium | Rifampicin, Azithromycin | Significant reduction in intracellular viability of M. avium when treated with liposomal combinations of [R4W4] and the antibiotics compared to antibiotics alone. | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the key experiments cited in the analysis of [R4W4]'s synergistic activity.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
-
Preparation of Reagents:
-
Prepare stock solutions of the cyclic peptide [R4W4] and the conventional antibiotic in an appropriate solvent.
-
Prepare two-fold serial dilutions of both agents in cation-adjusted Mueller-Hinton broth (CAMHB).
-
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to each well.
-
Along the x-axis, add 50 µL of the serially diluted antibiotic.
-
Along the y-axis, add 50 µL of the serially diluted [R4W4]. This creates a matrix of varying concentrations of both agents.
-
Include control wells with only the antibiotic, only [R4W4], and no antimicrobial agent (growth control).
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the bacterial suspension to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by visual inspection for turbidity.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent: FIC = (MIC of agent in combination) / (MIC of agent alone).
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of [R4W4] + FIC of antibiotic.
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates an additive effect; 1 < FICI ≤ 4 indicates indifference; FICI > 4 indicates antagonism.
-
Time-Kill Kinetic Assay Protocol
The time-kill kinetic assay provides information on the rate at which an antimicrobial agent or combination kills a bacterial population over time.
-
Preparation of Cultures:
-
Grow a bacterial culture to the mid-logarithmic phase in CAMHB.
-
Dilute the culture to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
-
Experimental Setup:
-
Prepare tubes with the following conditions:
-
Growth control (no antimicrobial).
-
[R4W4] alone at a specific concentration (e.g., 1x MIC).
-
Conventional antibiotic alone at a specific concentration (e.g., 1x MIC).
-
Combination of [R4W4] and the antibiotic at synergistic concentrations determined from the checkerboard assay.
-
-
-
Sampling and Plating:
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on each plate.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
-
Mechanisms of Synergy and Experimental Workflow
The synergistic interaction between antimicrobial peptides like Ranatuerin derivatives and conventional antibiotics is often attributed to the peptide's ability to permeabilize the bacterial membrane. This disruption of the membrane integrity facilitates the entry of the conventional antibiotic into the bacterial cell, allowing it to reach its intracellular target more effectively.
Caption: Proposed mechanism of synergy between this compound derivative and conventional antibiotics.
The following diagram illustrates the general workflow for assessing the synergistic effects of this compound derivatives with conventional antibiotics.
Caption: Experimental workflow for evaluating the synergistic effects of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The effects of cyclic peptide [R4W4] in combination with first-line therapy on the survival of Mycobacterium avium [frontiersin.org]
- 3. The effects of cyclic peptide [R4W4] in combination with first-line therapy on the survival of Mycobacterium avium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ranatuerin-4: In Vitro Promise vs. In Vivo Potential
Ranatuerin-4, a member of the ranatuerin family of antimicrobial peptides (AMPs), has garnered interest within the scientific community for its dual-action potential as both an antimicrobial and an anticancer agent. This guide provides a comprehensive comparison of its documented in vitro efficacy against its prospective in vivo applications. While extensive in vitro data highlights its therapeutic promise, it is crucial to note the current absence of published in vivo studies, a critical step for clinical translation.
In Vitro Efficacy of this compound
The in vitro activity of this compound has been evaluated against both cancer cell lines and a range of microbial pathogens. These studies reveal a peptide with potent biological activity at micromolar concentrations.
Anticancer Activity:
This compound has demonstrated significant cytotoxic effects against human breast cancer cell lines. Its mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways. Specifically, it has been shown to inhibit the PI3K/Akt/STAT3 signaling cascade, a pathway often dysregulated in cancer and responsible for cell proliferation, survival, and migration.
Table 1: In Vitro Anticancer and Hemolytic Activity of this compound
| Assay Type | Cell Line/Target | Key Findings |
| Cytotoxicity | MCF-7 (Human Breast Cancer) | Induces apoptosis |
| Cytotoxicity | MDA-MB-231 (Human Breast Cancer) | Induces apoptosis |
| Hemolytic Activity | Human Red Blood Cells | Low hemolytic activity reported |
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Human breast cancer cell lines (MCF-7 and MDA-MB-231) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of this compound and incubated for a specified period (e.g., 24, 48 hours).
-
Viability Assessment: Cell viability is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.
-
Apoptosis Analysis: Apoptosis induction is confirmed using techniques such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry analysis.
Signaling Pathway of this compound in Breast Cancer Cells
Caption: this compound inhibits the PI3K/Akt/STAT3 pathway, leading to apoptosis.
Antimicrobial Activity:
This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible microbial growth.
Table 2: In Vitro Antimicrobial Spectrum of this compound
| Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 16 |
| Escherichia coli | ATCC 25922 | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 |
| Candida albicans | ATCC 10231 | 16 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight and then diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a standard concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate.
-
Incubation: The standardized inoculum is added to each well containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth (turbidity) of the microorganism is observed.
Workflow for MIC Determination
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Prospective In Vivo Efficacy of this compound
A critical evaluation of any therapeutic candidate involves transitioning from in vitro assays to in vivo animal models. These studies are essential to understand a compound's pharmacokinetics, pharmacodynamics, efficacy, and safety profile in a complex biological system. To date, specific in vivo efficacy studies for this compound have not been reported in peer-reviewed literature. The following sections outline the standard experimental designs that would be required to validate the in vitro findings.
Hypothetical In Vivo Anticancer Study:
To test the anticancer potential of this compound in a living organism, a xenograft mouse model is the standard approach.
Experimental Protocol: Murine Xenograft Model
-
Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into groups and treated with this compound (e.g., via intravenous or intraperitoneal injection) or a vehicle control over a set period.
-
Efficacy Measurement: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.
Workflow for In Vivo Anticancer Efficacy Testing
Caption: Standard workflow for a murine xenograft cancer model.
Hypothetical In Vivo Antimicrobial Study:
To assess the antimicrobial efficacy in vivo, a murine infection model would be utilized.
Experimental Protocol: Murine Infection Model
-
Induce Infection: Mice are infected with a pathogenic bacterial strain (e.g., Staphylococcus aureus) via a relevant route, such as intraperitoneal injection for systemic infection or a wound application for a skin infection model.
-
Treatment: After a set period to allow the infection to establish, mice are treated with this compound or a vehicle control.
-
Assess Bacterial Load: At specific time points post-treatment, bacterial load is quantified by collecting relevant tissues (e.g., spleen, liver, or skin biopsy), homogenizing them, and plating serial dilutions to count CFUs.
-
Monitor Survival: In a lethal infection model, the survival rate of the mice is monitored over time.
Conclusion
This compound exhibits compelling in vitro efficacy as both an anticancer and antimicrobial agent. It effectively kills breast cancer cells by targeting the PI3K/Akt/STAT3 pathway and inhibits the growth of a broad range of pathogens at low micromolar concentrations. Furthermore, its low hemolytic activity in vitro is a positive indicator of its potential for safe in vivo use.
However, the critical data from in vivo animal models is currently lacking. Future research must focus on bridging this gap to determine if the potent in vitro activity of this compound translates into tangible therapeutic efficacy in a living system. Such studies are indispensable for validating its potential as a lead compound for future drug development.
Unveiling the Anticancer Potential of the Ranatuerin Peptide Family: A Comparative Guide
While specific experimental data on the anticancer activity of Ranatuerin-4 remains to be published, this guide provides a comprehensive analysis of its close analog, Ranatuerin-2PLx, and other members of the Ranatuerin peptide family. This information serves as a valuable proxy for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
The Ranatuerin family of antimicrobial peptides, isolated from amphibian skin secretions, has garnered significant interest for its potential anticancer properties. These peptides are characterized by a conserved "Rana box" domain, a disulfide-bridged loop structure at the C-terminus, which is crucial for their biological activity.[1] This guide synthesizes the available experimental data on Ranatuerin peptides, focusing on their efficacy in various cancer cell lines, their mechanism of action, and the experimental protocols used for their validation.
Comparative Anticancer Activity of Ranatuerin Peptides
The antiproliferative effects of Ranatuerin peptides have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Notably, Ranatuerin-2PLx has demonstrated potent activity against several cancer cell lines, with IC50 values ranging from 5.79 to 20.19 µM.[1] Another peptide in this family, Ranatuerin-2AW, also exhibited significant anticancer effects.[2]
| Peptide | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ranatuerin-2PLx | PC-3 | Prostate Cancer | 5.79 | [1] |
| H838 | Lung Cancer | - | [2] | |
| U251MG | Glioblastoma | - | [2] | |
| MCF-7 | Breast Cancer | - | [2] | |
| HCT116 | Colon Cancer | - | [2] | |
| A549 | Lung Cancer | 15.32 | [3] | |
| Ranatuerin-2AW | H838 | Lung Cancer | 10.78 | [2] |
| PC-3 | Prostate Cancer | 5.093 | [2] | |
| U251MG | Glioblastoma | 30.78 | [2] | |
| MCF-7 | Breast Cancer | 33.20 | [2] | |
| HCT116 | Colon Cancer | 10.82 | [2] | |
| Ranatuerin-2Lb | A549 | Lung Cancer | 15.32 | [3] |
Mechanism of Action: Induction of Apoptosis
Studies on Ranatuerin-2PLx indicate that its anticancer activity is mediated through the induction of apoptosis, or programmed cell death.[1] This process is characterized by a series of morphological and biochemical changes in the cell, ultimately leading to its controlled demise.
Key Findings:
-
Apoptosis Induction: Treatment of cancer cells with Ranatuerin-2PLx leads to the externalization of phosphatidylserine on the cell membrane, a hallmark of early apoptosis, as detected by Annexin V-FITC staining.[1][4]
-
Caspase-3 Activation: The peptide triggers the activation of Caspase-3, a key executioner caspase in the apoptotic cascade.[1][4] The activation of this enzyme is a critical step that leads to the cleavage of various cellular substrates, resulting in the characteristic features of apoptosis.
The proposed signaling pathway for Ranatuerin-2PLx-induced apoptosis is depicted in the following diagram:
Caption: Proposed mechanism of Ranatuerin-2PLx induced apoptosis.
Experimental Protocols
This section provides a detailed methodology for the key experiments used to validate the anticancer activity of Ranatuerin peptides.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[5]
-
Peptide Treatment: The cells are then treated with various concentrations of the Ranatuerin peptide and incubated for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Reagent Addition: After the incubation period, MTT reagent (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.[7]
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[7]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[6] The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the Ranatuerin peptide for a specified time.
-
Cell Harvesting and Washing: Cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are then resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Caspase-3 Activity Assay
This assay measures the activity of the executioner caspase-3.
-
Cell Lysis: Treated and untreated cells are lysed to release intracellular proteins.
-
Substrate Addition: A specific colorimetric or fluorometric substrate for Caspase-3 (e.g., DEVD-pNA) is added to the cell lysates.[9]
-
Incubation: The reaction mixture is incubated to allow the activated Caspase-3 to cleave the substrate.
-
Detection: The cleavage of the substrate results in a colorimetric or fluorescent signal that is proportional to the Caspase-3 activity. This signal is measured using a spectrophotometer or a fluorometer.[9]
The general workflow for validating the anticancer activity of a peptide like this compound is illustrated in the following diagram:
Caption: A generalized workflow for evaluating anticancer peptides.
Conclusion
The available evidence strongly suggests that peptides belonging to the Ranatuerin family, such as Ranatuerin-2PLx, possess significant anticancer properties. Their ability to selectively target cancer cells and induce apoptosis makes them promising candidates for the development of novel cancer therapies. While direct experimental validation of this compound is necessary, the data presented in this guide for its close analogs provides a solid foundation and a clear roadmap for future research in this area. Further investigations into the precise molecular targets and signaling pathways modulated by these peptides will be crucial for their clinical translation.
References
- 1. scispace.com [scispace.com]
- 2. Progressive Design of a Ranatuerin-2 Peptide from Amolops wuyiensis: Enhancement of Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. abcam.com [abcam.com]
A Comparative Analysis of the Cytotoxicity of Ranatuerin-4 and Melittin
In the landscape of therapeutic peptide research, both ranatuerins, derived from amphibian skin, and melittin, the principal component of bee venom, have garnered significant interest for their potent biological activities. This guide provides a detailed comparison of their cytotoxic profiles, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Cytotoxicity Data
The cytotoxic and hemolytic activities of peptides are critical indicators of their therapeutic potential and safety. The half-maximal inhibitory concentration (IC50) quantifies the concentration of a peptide required to inhibit the growth of a cell population by 50%, while the half-maximal hemolytic concentration (HC50) measures the concentration needed to lyse 50% of red blood cells. A lower value for both metrics indicates higher potency.
| Peptide | Cell Line/Target | Assay | IC50 (µg/mL) | HC50 (µg/mL) | Reference |
| Melittin | Human Fibroblast Cells | MTT | 6.45 | - | [1][2] |
| Human Red Blood Cells | Hemolysis | - | 0.44 | [1][2] | |
| Mouse Peritoneal Macrophages | - | 5.73 | - | [3] | |
| Ranatuerin-2PLx | PC-3 (Prostate Cancer) | MTT | ~1.5 (5.79 µM) | - | [4] |
| H157 (Lung Cancer) | MTT | ~1.6 (5.90 µM) | - | [4] | |
| HMEC-1 (Normal Endothelial) | MTT | ~21.2 (79.5 µM) | - | [4] | |
| Horse Red Blood Cells | Hemolysis | - | >50% hemolysis at 512 µM | [4] |
Note: IC50 values for Ranatuerin-2PLx were converted from µM to µg/mL assuming a molecular weight of approximately 2660 g/mol .
Mechanisms of Action: A Glimpse into Cellular Fate
Both melittin and ranatuerin peptides exert their cytotoxic effects primarily through interactions with the cell membrane, leading to disruption and subsequent cell death pathways.
Melittin is a potent cytolytic peptide that readily integrates into and disrupts cell membranes, forming pores that lead to cell lysis.[5] Beyond this direct physical mechanism, melittin is a known inducer of apoptosis through multiple signaling cascades. It can trigger the mitochondrial pathway by modulating the expression of Bcl-2 family proteins and activating caspases.[6] Furthermore, melittin has been shown to downregulate key survival pathways, including the Akt and TGF-β-mediated ERK signaling pathways.[4]
Ranatuerin peptides , while less extensively studied than melittin, are also understood to induce apoptosis. Studies on Ranatuerin-2PLx have demonstrated its ability to induce early apoptosis and activate caspase-3 in prostate cancer cells.[4] The mechanism is thought to be linked to their cationic and amphipathic properties, which facilitate interaction with the negatively charged membranes of cancer cells.[2][4] The C-terminal "Rana box," a disulfide-bridged loop, is considered crucial for the biological potency of the ranatuerin family.[4]
Signaling Pathway Diagrams
Caption: Melittin induces apoptosis via multiple signaling cascades.
Caption: Ranatuerins are proposed to induce apoptosis via caspase-3.
Experimental Protocols
The following are generalized protocols for common assays used to determine the cytotoxicity of peptides.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding : Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours to allow for attachment.
-
Peptide Treatment : Aspirate the old media and add 100 µL of fresh media containing various concentrations of the test peptide to the wells. Incubate for a specified period (e.g., 24 hours).
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization : Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against peptide concentration.
Hemolysis Assay
This assay quantifies the ability of a peptide to lyse red blood cells (RBCs).
-
RBC Preparation : Collect fresh red blood cells and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the washed RBCs in PBS to a final concentration of 2-8% (v/v).
-
Peptide Incubation : In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of the peptide solution at various concentrations.
-
Controls : Use PBS as a negative control (0% hemolysis) and a lytic agent like 1% Triton X-100 as a positive control (100% hemolysis).
-
Incubation : Incubate the plate at 37°C for 1 hour.
-
Centrifugation : Centrifuge the plate at 1000 x g for 5-10 minutes to pellet the intact RBCs.
-
Supernatant Analysis : Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 570 nm.
-
Calculation : The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Experimental Workflow Diagram
Caption: Workflow for determining peptide cytotoxicity and hemolysis.
Conclusion
Both melittin and ranatuerin peptides demonstrate significant cytotoxic potential, primarily through membrane disruption and the induction of apoptosis. Melittin is a highly potent and broadly cytotoxic peptide, with extensive research supporting its lytic and apoptotic mechanisms. While specific data for Ranatuerin-4 is lacking, evidence from the Ranatuerin-2 family suggests these peptides also induce apoptosis, potentially with greater selectivity for cancer cells over normal cells and with lower hemolytic activity compared to melittin. This suggests a potentially wider therapeutic window for ranatuerin-based peptides. Further research is warranted to isolate and characterize the specific cytotoxic profile of this compound to fully assess its therapeutic promise.
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. A novel antimicrobial peptide, Ranatuerin-2PLx, showing therapeutic potential in inhibiting proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. pure.ulster.ac.uk [pure.ulster.ac.uk]
Ranatuerin-4: A Potential Weapon Against Antibiotic-Resistant Bacteria
A comparative analysis of the antimicrobial peptide Ranatuerin-4 and its analogues against multidrug-resistant bacterial strains, supported by experimental data and methodologies.
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. This compound, a member of the antimicrobial peptide (AMP) family, has emerged as a promising candidate, demonstrating potent activity against a broad spectrum of bacteria, including highly resistant strains. This guide provides a comparative overview of this compound's efficacy, supported by experimental data, and details the methodologies used to evaluate its performance.
Comparative Efficacy Against Resistant Strains
This compound, particularly its analogue Ranatuerin-4B and a synthetically optimized version [G10K]R4B, has shown significant antimicrobial activity. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of these peptides against various antibiotic-susceptible and -resistant bacterial strains. A lower MIC value indicates greater potency.
| Gram-Positive Bacteria | Ranatuerin-4B (MIC, μg/mL) | [G10K]R4B (MIC, μg/mL) |
| Staphylococcus aureus ATCC 29213 | 12.5 | 6.25 |
| Staphylococcus aureus (MRSA) | 12.5 | 6.25 |
| Enterococcus faecalis ATCC 29212 | 25 | 12.5 |
| Gram-Negative Bacteria | Ranatuerin-4B (MIC, μg/mL) | [G10K]R4B (MIC, μg/mL) |
| Escherichia coli ATCC 25922 | 6.25 | 3.13 |
| Pseudomonas aeruginosa ATCC 27853 | 12.5 | 6.25 |
| Klebsiella pneumoniae ATCC 13883 | 12.5 | 6.25 |
| Acinetobacter baumannii ATCC 19606 | 6.25 | 3.13 |
The data indicates that the [G10K]R4B analogue exhibits enhanced activity, with MIC values generally twofold lower than those of the parent peptide, Ranatuerin-4B.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates overnight at 37°C. A few colonies are then used to inoculate a Mueller-Hinton Broth (MHB), which is incubated until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Preparation: this compound peptides are dissolved in a suitable solvent (e.g., sterile deionized water) to create a stock solution. Serial twofold dilutions of the peptides are then prepared in MHB in a 96-well microtiter plate.
-
Incubation: An equal volume of the prepared bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Time-Kill Assay
This assay is performed to assess the bactericidal activity of an antimicrobial agent over time.
-
Preparation: A bacterial suspension in the logarithmic growth phase is prepared as described for the MIC assay.
-
Exposure: The bacterial suspension is treated with the this compound peptide at concentrations corresponding to its MIC, 2x MIC, and 4x MIC. A control group with no peptide is also included.
-
Sampling: Aliquots are taken from each treatment group at various time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours).
-
Quantification: The collected aliquots are serially diluted, plated on agar plates, and incubated overnight. The number of viable bacteria (CFU/mL) is then determined for each time point.
Cytotoxicity Assay
This assay evaluates the toxicity of the antimicrobial peptide against mammalian cells.
-
Cell Culture: Human cells (e.g., erythrocytes or cell lines like HEK293) are cultured under standard conditions.
-
Exposure: The cells are incubated with various concentrations of the this compound peptide for a specified period (e.g., 1-24 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of the cells. The results are expressed as the percentage of cell viability compared to untreated control cells.
Visualizing Experimental Workflows and Mechanisms
To better understand the processes involved in evaluating this compound, the following diagrams illustrate a typical experimental workflow and the proposed mechanism of action.
Caption: Experimental workflow for evaluating this compound's efficacy.
Caption: Proposed mechanism of action of this compound.
A Comparative Analysis of Ranatuerin-4 and Other 'Rana Box' Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison of Ranatuerin-4 with other notable 'Rana box' containing antimicrobial peptides (AMPs): Ranatuerin-1, Ranalexin, Gaegurin-5, and Brevinin-1. The 'Rana box' is a conserved C-terminal cyclic domain, typically formed by a disulfide bridge between two cysteine residues, characteristic of many amphibian antimicrobial peptides. This guide summarizes their structural features, antimicrobial efficacy, and hemolytic activity, supported by experimental data and detailed methodologies.
Structural Comparison
The 'Rana box' peptides, despite their shared disulfide-bridged cyclic structure, exhibit significant diversity in their amino acid sequences, which in turn influences their biological activity. This compound, isolated from the American bullfrog (Rana catesbeiana), is a 24-amino acid peptide.[1] Its primary structure, along with other selected 'Rana box' peptides, is detailed in Table 1. All the peptides listed contain a conserved C-terminal 'Rana box' motif, which is crucial for the antimicrobial activity of some, but not all, of these peptides. For instance, in some brevinins, the removal of the 'Rana box' leads to a loss of antimicrobial activity.
Table 1: Structural Comparison of this compound and Other 'Rana Box' Peptides
| Peptide | Amino Acid Sequence | Length (aa) | 'Rana Box' Motif | Source |
| This compound | FLPFIARLAAKVFPSIICSVTKKC | 24 | Cys18-Cys24 | Rana catesbeiana (American bullfrog) |
| Ranatuerin-1 | SMLSVLKNLGKVGLGFVACKINKQC | 26 | Cys19-Cys25 | Rana catesbeiana (American bullfrog)[2][3] |
| Ranalexin | FLGGLIKIVPAMICAVTKKC | 20 | Cys14-Cys20 | Rana catesbeiana (American bullfrog)[4] |
| Gaegurin-5 | FLGALFKVASKVLPSVKCAITKKC | 24 | Cys18-Cys24 | Glandirana rugosa (Japanese wrinkled frog) |
| Brevinin-1BW | FLPLLAGLAASFLPTIFCKISRKC | 24 | Cys18-Cys24 | Pelophylax nigromaculatus |
Below is a diagram illustrating the classification and structural relationship of these peptides.
Performance Comparison: Antimicrobial and Hemolytic Activities
The antimicrobial activity of these peptides is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. Hemolytic activity, a measure of cytotoxicity towards red blood cells, is often quantified by the HC50 value, the concentration of the peptide that causes 50% hemolysis. A higher therapeutic index (HC50/MIC) indicates greater selectivity for microbial cells over host cells.
Table 2 summarizes the available quantitative data for the antimicrobial and hemolytic activities of this compound and its counterparts.
Table 2: Antimicrobial and Hemolytic Activity Data
| Peptide | Organism | MIC (µM) | Hemolytic Activity (HC50 in µM) |
| This compound | Staphylococcus aureus | 55[5] | No detectable hemolytic activity towards human erythrocytes[1] |
| Escherichia coli | Data not available | ||
| Pseudomonas aeruginosa | Data not available | ||
| Candida albicans | Data not available | ||
| Ranatuerin-1 | Staphylococcus aureus | Data not available | Data not available |
| Escherichia coli | 40 (Ranatuerin-1T)[6][7] | ||
| Pseudomonas aeruginosa | Data not available | ||
| Candida albicans | Inhibitory activity reported[2] | ||
| Ranalexin | Staphylococcus aureus | Data not available | Data not available |
| Escherichia coli | Data not available | ||
| Pseudomonas aeruginosa | Data not available | ||
| Candida albicans | Data not available | ||
| Gaegurin-5 | Staphylococcus aureus | Data not available | Has non-hemolytic activity[8] |
| Escherichia coli | Data not available | ||
| Pseudomonas aeruginosa | Data not available | ||
| Candida albicans | Data not available | ||
| Brevinin-1BW | Staphylococcus aureus | 6.25 | 35.8 |
| Escherichia coli | ≥100 | ||
| Pseudomonas aeruginosa | Data not available | ||
| Candida albicans | Data not available |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a broth microdilution method. The general steps are outlined below:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared, typically to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: The antimicrobial peptide is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the peptide dilution is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism. This can be confirmed by measuring the optical density at a specific wavelength (e.g., 600 nm).
Hemolytic Activity Assay
The hemolytic activity of the peptides is assessed by measuring the lysis of red blood cells (RBCs).
References
- 1. Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ranatuerins: antimicrobial peptides isolated from the skin of the American bullfrog, Rana catesbeiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 5. This compound [camp3.bicnirrh.res.in]
- 6. Ranatuerin 1T: an antimicrobial peptide isolated from the skin of the frog, Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 8. Frontiers | A Cecropin-4 Derived Peptide C18 Inhibits Candida albicans by Disturbing Mitochondrial Function [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for Ranatuerin-4: A Guide for Laboratory Professionals
Ranatuerin-4 is an antimicrobial peptide. While its specific toxicological properties are not detailed in the provided search results, it is prudent to handle it as a potentially hazardous substance. The safety precautions outlined are based on the potential for harm if swallowed, inhaled, or if it comes into contact with skin.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE when handling this compound.
| PPE Category | Recommended Item | Standard/Specification |
| Eye Protection | Safety Goggles or Glasses | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin contact.[2][3] |
| Body Protection | Laboratory Coat | Wear appropriate protective clothing to prevent skin exposure.[2][3] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Recommended if there is a risk of generating dust or aerosols.[1] |
Emergency Procedures
In case of accidental exposure or spill, immediate and appropriate action is critical.
-
If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth.[1][2]
-
In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] If present, remove contact lenses and continue rinsing.[1][2] Seek medical attention if irritation persists.[1]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation occurs, get medical advice/attention.[1]
-
If Inhaled: Remove to fresh air. If breathing is difficult, give artificial respiration and seek medical attention.[1][2]
-
In Case of a Spill: Evacuate the area. Wear appropriate PPE.[3] Absorb the spill with an inert material (e.g., diatomite, universal binders) and place it in a suitable, closed container for disposal.[3] Decontaminate the spill area, and all equipment used, with alcohol.[3] Do not let the product enter drains.
Step-by-Step Disposal Protocol for this compound Waste
All materials contaminated with this compound, including unused product, solutions, and disposable labware, should be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containerization: Collect all this compound waste in a dedicated, leak-proof, and sealable container.[4] The container should be compatible with the waste material.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the name "this compound." Ensure the label is legible and securely attached.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[1][2]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal contractor.[1][2] The final disposal method will likely be incineration at an approved facility.
This compound Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of waste generated from working with this compound.
Caption: A workflow diagram for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ranatuerin-4
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Ranatuerin-4. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a synthetic peptide, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Reconstitution & Aliquoting | - Nitrile or latex gloves- Lab coat- Safety glasses with side shields |
| Handling & Experimentation | - Nitrile or latex gloves- Lab coat- Safety glasses with side shields or goggles |
| Spill Cleanup | - Chemical-resistant gloves (e.g., nitrile)- Lab coat or chemical-resistant apron- Safety goggles- Face shield (if splash risk is high) |
| Waste Disposal | - Nitrile or latex gloves- Lab coat- Safety glasses |
Note: Always inspect PPE for any signs of damage before use and replace as needed.[1][2]
Operational Plan: From Receipt to Disposal
The following step-by-step guide outlines the proper procedures for handling this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the packaging for any damage.
-
Store lyophilized this compound in a cool, dark place, ideally at -20°C for long-term storage to prevent degradation.[1]
-
Before opening, allow the container to equilibrate to room temperature to minimize moisture condensation.
2. Reconstitution:
-
Work in a clean, designated area to avoid contamination.
-
Don all required PPE as outlined in the table above.
-
Use a sterile syringe and an appropriate sterile solvent, such as bacteriostatic water, for reconstitution.[3]
-
To avoid foaming and potential denaturation, gently swirl or roll the vial to dissolve the peptide. Do not shake.[1]
3. Experimental Use:
-
Handle all solutions containing this compound within a properly ventilated area.
-
Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.
-
Change gloves immediately if they become contaminated.
4. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Wearing appropriate PPE, contain the spill using absorbent materials.
-
Clean the affected area with a suitable disinfectant.
-
Dispose of all contaminated materials as hazardous waste according to institutional guidelines.
Disposal Plan: Ensuring a Safe and Compliant Process
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused/Expired Peptide: Dispose of as chemical waste in a clearly labeled, sealed container.[4] Follow your institution's specific protocols for chemical waste disposal.[2][4][5]
-
Contaminated Labware (e.g., pipette tips, tubes): Treat as biohazardous waste if used in biological experiments.[6][7] Place in a designated sharps container or biohazard bag for autoclaving and subsequent disposal.[6][7]
-
Contaminated PPE: Dispose of gloves and other disposable PPE in the appropriate biohazardous or chemical waste stream, depending on the nature of the experiment.
-
Liquid Waste: Collect liquid waste containing this compound in a labeled, leak-proof container.[7] Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety office.[4][7]
Experimental Workflow and Safety Protocol
The following diagram illustrates the key stages of handling this compound, from preparation to disposal, emphasizing the integration of safety measures at each step.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
